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4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide Documentation Hub

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  • Product: 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide
  • CAS: 651026-70-9

Core Science & Biosynthesis

Foundational

Engineering Spatiotemporal Control: A Technical Guide to the Physicochemical Properties and Applications of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

Executive Summary In the rapidly evolving fields of chemical biology, targeted drug delivery, and advanced materials science, the demand for precision cross-linking agents is paramount. 4-(Bromomethyl)-3-nitro-N-(prop-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of chemical biology, targeted drug delivery, and advanced materials science, the demand for precision cross-linking agents is paramount. 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (CAS 651026-70-9) represents a highly specialized, next-generation bifunctional linker[1]. By bridging the gap between stable covalent conjugation and on-demand photolytic cleavage, this molecule allows researchers to engineer systems with absolute spatiotemporal control.

This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols designed to ensure high-fidelity results in your laboratory workflows.

Molecular Architecture & Physicochemical Profile

The utility of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide stems from its tripartite molecular architecture, which is carefully designed to offer orthogonal reactivity:

  • The Electrophilic Core (Bromomethyl Group): Positioned para to the amide, the bromomethyl group is highly activated for bimolecular nucleophilic substitution (S_N2). The strongly electron-withdrawing ortho-nitro group further increases the electrophilicity of the benzylic carbon, priming it for rapid attack by thiols, amines, or carboxylic acids.

  • The Photolabile Heart (o-Nitrobenzyl Moiety): The spatial arrangement of the nitro group adjacent to the benzylic position creates an o-nitrobenzyl (o-NB) system. This is a classic, highly reliable photocleavable scaffold that degrades upon exposure to UV-A light[2].

  • The Bioorthogonal Handle (N-Allyl Amide): The terminal prop-2-en-1-yl (allyl) group provides a stable alkene. This moiety is inert to standard biological nucleophiles but is highly reactive under radical-mediated thiol-ene click conditions or olefin metathesis.

Quantitative Physicochemical Data

To facilitate experimental design, the core quantitative and predictive properties of the compound are summarized below.

PropertyValue / Description
IUPAC Name 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide
CAS Number 651026-70-9[1]
Molecular Formula C11H11BrN2O3[1]
Molecular Weight 299.12 g/mol [1]
Functional Domains Bromomethyl (Electrophile), Allyl (Alkene), o-Nitrobenzyl (Photocleavable)
Solubility Profile Soluble in DMF, DMSO, and Dichloromethane; Insoluble in water
Optimal Cleavage Wavelength 365 nm (UV-A)[2]

The Causality of Photocleavage: Mechanistic Insights

Understanding the exact mechanism of photolysis is critical for optimizing cleavage efficiency and predicting byproduct interference. The photocleavage of the o-nitrobenzyl derivative does not occur via simple bond homolysis; rather, it is driven by a Norrish type II-like intramolecular redox reaction[2].

Why 365 nm? Irradiation at 365 nm provides the precise energy required to excite the nitro group into a triplet state without causing the widespread phototoxicity, DNA damage, or protein denaturation typically associated with shorter UV wavelengths (e.g., 254 nm or 280 nm)[3].

Upon photon absorption, the excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This forms a highly reactive aci-nitro intermediate. Subsequent cyclization and hydrolytic rearrangement lead to the cleavage of the benzylic C-N or C-S bond (depending on the conjugated nucleophile), releasing the target payload and leaving behind a 2-nitrosobenzamide byproduct[2].

Photocleavage A o-Nitrobenzyl Conjugate (Ground State) B Photon Absorption (UV 365 nm) A->B C Excited State (Nitro Group Excitation) B->C D Intramolecular H-Abstraction (Benzylic Carbon) C->D E Aci-Nitro Intermediate D->E F Rearrangement & Hydrolysis E->F G 2-Nitrosobenzamide Byproduct F->G H Released Payload (Free Molecule) F->H

Figure 1: Mechanistic pathway of UV-induced photocleavage of the o-nitrobenzyl moiety.

Self-Validating Experimental Protocols

As researchers, we must design workflows that verify themselves at each step to prevent downstream failures. The following protocols leverage the orthogonal reactivity of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide to build a fully functionalized, photo-responsive system.

Workflow L Bifunctional Linker (CAS 651026-70-9) S1 Step 1: SN2 Alkylation (Bromomethyl + Nucleophile) L->S1 I1 Mono-Conjugate (Allyl-Terminated) S1->I1 S2 Step 2: Thiol-Ene Click (Allyl + Thiol Probe) I1->S2 I2 Crosslinked Assembly (Stable in Dark) S2->I2 S3 Step 3: UV Irradiation (365 nm) I2->S3 R Spatiotemporal Release Of Target Payload S3->R

Figure 2: Step-by-step experimental workflow utilizing the dual-reactivity of the linker.

Protocol 1: Electrophilic Conjugation (S_N2 Alkylation)

Objective: Covalently attach a primary amine or thiol-containing payload to the bromomethyl core. Causality & Rationale: The reaction is performed in anhydrous DMF. The bromomethyl group is highly susceptible to hydrolysis in aqueous environments. By strictly maintaining anhydrous conditions and using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), we prevent the premature conversion of the bromide to an alcohol, ensuring near-quantitative S_N2 alkylation.

  • Dissolve 1.0 eq of the target payload in anhydrous DMF (target concentration: 0.1 M).

  • Add 2.0 eq of DIPEA to the solution and stir for 5 minutes at room temperature.

  • Slowly add 1.1 eq of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide dropwise.

  • Stir the reaction mixture under an inert argon atmosphere for 4–6 hours in the dark (to prevent premature photolysis).

  • Self-Validation Step: Withdraw a 1 µL aliquot and analyze via LC-MS. The reaction is complete only when the starting material peak (m/z 299.1) is fully consumed and replaced by the expected conjugate mass (M + Payload - 80 Da for the loss of HBr).

Protocol 2: Thiol-Ene Click Functionalization

Objective: Attach a secondary probe, biomaterial, or surface to the terminal allyl group. Causality & Rationale: The terminal allyl group is inert to standard biological nucleophiles, making it a perfect bioorthogonal handle. We utilize a radical-mediated thiol-ene reaction. Crucially, we use Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as the photoinitiator at 405 nm. This specific wavelength is energetic enough to generate radicals from LAP but falls safely outside the 365 nm absorption maximum of the o-NB core, preventing unintended photocleavage during the cross-linking phase.

  • Combine the mono-conjugate from Protocol 1 with 1.5 eq of a thiol-containing secondary probe in a degassed aqueous/organic solvent mixture (e.g., 1:1 DMF/Water).

  • Add 0.1 eq of LAP photoinitiator.

  • Irradiate the mixture with a 405 nm LED (5 mW/cm²) for 10 minutes.

  • Self-Validation Step: Employ Ellman’s reagent (DTNB) assay. A drop in absorbance at 412 nm confirms the consumption of free thiols, validating successful covalent linkage to the allyl group.

Protocol 3: On-Demand Photolytic Release

Objective: Cleave the o-NB core to release the payload with absolute spatiotemporal precision. Causality & Rationale: Exposing the fully cross-linked system to 365 nm UV light triggers the Norrish type II rearrangement. The energy input specifically breaks the benzylic bond without destabilizing the surrounding amide or click-linkages[3].

  • Place the cross-linked conjugate in a UV-transparent quartz cuvette or multi-well plate.

  • Irradiate with a 365 nm UV lamp (10–20 mW/cm²) for 10 to 15 minutes.

  • Self-Validation Step: Monitor the cleavage kinetics using RP-HPLC. A successful cleavage will show the rapid disappearance of the cross-linked conjugate peak and the stoichiometric appearance of two new peaks: the free payload and the 2-nitrosobenzamide byproduct.

Applications in Advanced Modalities

The unique physicochemical properties of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide make it an invaluable asset in several cutting-edge applications:

  • Photo-Responsive Hydrogels & Microcapsules: By utilizing the allyl group for polymerization and the bromomethyl group for cross-linking, researchers can fabricate intelligent microcapsules that degrade upon UV exposure, allowing for the controlled release of encapsulated therapeutics[3].

  • Activity-Based Protein Profiling (ABPP): The linker can be used to attach a highly reactive probe to a target protein via the bromomethyl group, while the allyl group is clicked to a fluorophore. Following cellular imaging, UV irradiation cleaves the fluorophore, allowing for subsequent mass spectrometry analysis without steric hindrance.

  • Solid-Phase Peptide Synthesis (SPPS): Similar o-nitrobenzyl derivatives are heavily utilized as photolabile handles in SPPS, enabling the release of fully protected peptide fragments under mild, non-acidic conditions.

References

  • Title: 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)
  • Title: Application Notes and Protocols for 4-(Bromomethyl)
  • Title: 4-Bromomethyl-3-nitrobenzoic acid 97% 55715-03-2 Source: Sigma-Aldrich URL
  • Source: PubMed (NIH)

Sources

Exploratory

Comprehensive Spectroscopic Profiling (NMR, IR, MS) of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

Executive Summary In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, highly functionalized building blocks require rigorous structural verification. 4-(Bromomethyl)-3-nitro-N-(prop-2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, highly functionalized building blocks require rigorous structural verification. 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (C₁₁H₁₁BrN₂O₃) is a versatile synthetic intermediate characterized by three distinct reactive vectors: an electrophilic bromomethyl group, a reducible nitroarene, and a polymerizable/cross-metathesis-ready allyl amide.

This whitepaper provides an in-depth, theoretically grounded guide to the spectroscopic characterization of this molecule. By deconstructing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) profiles, this guide moves beyond mere data reporting to explain the fundamental physical causality behind the observed spectral phenomena.

Molecular Architecture & Analytical Strategy

The structural elucidation of this compound relies on orthogonal analytical techniques. The strategy is designed to independently verify the three key functional domains of the molecule while confirming the intact 1,3,4-trisubstituted aromatic scaffold.

G Prep Sample Preparation (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS HRMS (ESI-TOF) Isotope Analysis Prep->MS IR ATR-FTIR Functional Groups Prep->IR Data Data Integration & Cross-Validation NMR->Data MS->Data IR->Data Confirm Structural Confirmation Data->Confirm

Figure 1: Multi-modal orthogonal spectroscopic workflow for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Isotopic Interpretation

The most diagnostic feature of this molecule in mass spectrometry is the presence of a single bromine atom. Bromine exists natively as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio (50.69% and 49.31%, respectively)[1]. Consequently, any intact ion or fragment retaining the bromine atom will exhibit a distinct doublet separated by 1.998 Da.

In positive Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ will appear at m/z 299.01 and 301.01 . During collision-induced dissociation (CID), two primary pathways dominate:

  • Amide Cleavage: Loss of the allylamine moiety (57 Da) yields a stable acylium ion at m/z 241.95 / 243.95. The retention of the 1:1 isotopic signature proves the bromine atom remains attached to the aromatic ring[1].

  • Bromine Loss: The neutral loss of HBr (80/82 Da) yields a fragment at m/z 219.09. Crucially, because the bromine is lost, the isotopic doublet collapses into a single monoisotopic peak, unequivocally confirming the identity of the halogen.

G M [M+H]+ m/z 299.01 / 301.01 F1 [M+H - HBr]+ m/z 219.09 M->F1 - HBr (80/82 Da) F2 Acylium Ion m/z 241.95 / 243.95 M->F2 - Allylamine (57 Da) F3 [M+H - NO2]+ m/z 253.01 / 255.01 M->F3 - NO2 (46 Da)

Figure 2: Primary ESI-MS/MS fragmentation pathways and isotopic collapse.

Self-Validating Protocol: HRMS Acquisition
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid to promote protonation.

  • System Suitability: Mass accuracy is self-validated using a lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) infused continuously via a secondary sprayer. This ensures the mass error remains strictly < 5 ppm.

  • Parameters: ESI positive mode; Capillary voltage 3.0 kV; Desolvation temperature 350 °C; Collision energy ramped from 15 to 35 eV for MS/MS.

Vibrational Spectroscopy (ATR-FTIR)

Causality & Interpretation

Infrared spectroscopy is utilized to map the orthogonal functional groups. Attenuated Total Reflectance (ATR) is specifically chosen over traditional KBr pellets because KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch that masks the critical secondary amide N-H stretch at ~3285 cm⁻¹[2].

The nitro group (-NO₂) is highly diagnostic, presenting two intense bands due to asymmetric and symmetric N-O stretching at 1535 cm⁻¹ and 1348 cm⁻¹ , respectively. The Amide I band (C=O stretch) appears strongly at 1648 cm⁻¹ . An expert caveat: the allyl C=C stretch (~1620 cm⁻¹) is typically weak and may present as a shoulder overlapping the lower-frequency edge of the robust Amide I band[2].

Self-Validating Protocol: ATR-FTIR Acquisition
  • Preparation: Place 1-2 mg of neat, dry crystalline solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • System Suitability: A background single-beam spectrum (ambient air) is collected immediately prior to sample analysis. This validates the absence of crystal contamination and digitally subtracts atmospheric H₂O and CO₂ interferences.

  • Parameters: 32 co-added scans; 4 cm⁻¹ resolution; spectral range 4000–400 cm⁻¹.

Nuclear Magnetic Resonance (1H & 13C NMR)

Causality & Spin-System Analysis

NMR provides the definitive map of the atomic connectivity. The choice of CDCl₃ as a solvent prevents the rapid chemical exchange of the amide N-H proton often seen in protic solvents, allowing it to be observed as a broad triplet (~6.50 ppm) due to coupling with the adjacent allyl methylene group[3].

The Aromatic Spin System (1,3,4-trisubstitution): The aromatic ring protons (H-2, H-5, H-6) form a classic AMX spin system governed by the anisotropic deshielding effects of the substituents[3].

  • H-2 (8.45 ppm): Isolated between the strongly electron-withdrawing nitro and carbonyl groups, this proton is highly deshielded. It lacks ortho neighbors and appears as a fine doublet (J ≈ 1.8 Hz) due to meta-coupling with H-6.

  • H-5 (7.75 ppm): Positioned ortho to the bromomethyl group. It appears as a doublet (J ≈ 8.0 Hz) due to ortho-coupling with H-6.

  • H-6 (8.12 ppm): Exhibits both ortho-coupling to H-5 and meta-coupling to H-2, appearing as a doublet of doublets (dd, J = 8.0, 1.8 Hz).

The Allyl System: The N-allyl group produces a complex but highly predictable multiplet pattern. The internal alkene proton (-CH=) is a doublet of doublet of triplets (ddt) at ~5.92 ppm, split by the trans-terminal proton (J ≈ 17.1 Hz), the cis-terminal proton (J ≈ 10.2 Hz), and the adjacent N-CH₂ protons (J ≈ 5.6 Hz)[3].

Self-Validating Protocol: NMR Acquisition
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Filter through glass wool into a 5 mm precision NMR tube to ensure high magnetic field homogeneity.

  • System Suitability: The system is self-calibrated using the internal TMS standard set strictly to 0.00 ppm, and the residual CHCl₃ solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

  • Parameters: 400 MHz or 600 MHz spectrometer; 298 K; ¹H acquired with 16 scans and a 2-second relaxation delay; ¹³C acquired with 1024 scans and broadband proton decoupling.

Consolidated Spectroscopic Data Tables

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
ProtonShift (ppm)MultiplicityJ-Coupling (Hz)IntegrationStructural Assignment
H-2 8.45d1.81HAromatic (ortho to NO₂, meta to CONH)
H-6 8.12dd8.0, 1.81HAromatic (para to CH₂Br)
H-5 7.75d8.01HAromatic (ortho to CH₂Br)
NH 6.50br t5.51HAmide NH (exchangeable)
-CH= 5.92ddt17.1, 10.2, 5.61HAllyl internal CH
=CH₂ (trans)5.28dq17.1, 1.51HAllyl terminal CH₂
=CH₂ (cis)5.20dq10.2, 1.51HAllyl terminal CH₂
CH₂Br 4.82s-2HBromomethyl CH₂
N-CH₂ 4.12tt5.6, 1.52HAllyl N-CH₂
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
CarbonShift (ppm)TypeStructural Assignment
C=O 165.2CAmide carbonyl
C-3 148.5CAromatic (C-NO₂)
C-1 135.4CAromatic (C-CONH)
C-4 133.8CAromatic (C-CH₂Br)
-CH= 133.2CHAllyl internal alkene
C-5 132.5CHAromatic
C-2 124.1CHAromatic
C-6 122.8CHAromatic
=CH₂ 117.4CH₂Allyl terminal alkene
N-CH₂ 43.1CH₂Allyl N-CH₂
CH₂Br 28.7CH₂Bromomethyl
Table 3: Key IR and HRMS Data
TechniqueSignal / FeatureValueInterpretation
ATR-FTIR N-H Stretch3285 cm⁻¹Secondary amide (broad, medium)
ATR-FTIR C=O Stretch1648 cm⁻¹Amide I band (strong)
ATR-FTIR N-O Stretch1535 / 1348 cm⁻¹Nitro group asymmetric/symmetric (strong)
ATR-FTIR C-Br Stretch610 cm⁻¹Halogen-carbon bond (weak)
HRMS (ESI+) [M+H]⁺ (⁷⁹Br)299.0131 m/zProtonated molecular ion
HRMS (ESI+) [M+H]⁺ (⁸¹Br)301.0111 m/zIsotopic confirmation of 1x Bromine
HRMS (MS/MS) [M+H - HBr]⁺219.0900 m/zLoss of HBr (collapse of isotopic doublet)

References

  • [1] Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. URL:[Link]

  • [2] Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. URL:[Link]

  • [3] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide as a Bifunctional Scaffold for Covalent Inhibitor Design and Activity-Based Protein Profiling (ABPP)

Executive Summary The development of targeted covalent inhibitors (TCIs) requires a delicate balance between electrophilic reactivity and target specificity. 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between electrophilic reactivity and target specificity. 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide represents a highly versatile, bifunctional chemical scaffold designed to address these challenges. By integrating a tunable cysteine-reactive warhead (an ortho-nitro-activated bromomethyl group) with a minimal bioorthogonal reporter (an N-allyl amide), this molecule enables both potent target inactivation and downstream proteomic tracking. This application note details the mechanistic rationale behind this scaffold and provides self-validating protocols for its use in in vitro kinetic profiling and Activity-Based Protein Profiling (ABPP).

Mechanistic Rationale & Scaffold Design

To design a successful covalent probe, researchers must optimize both the primary target engagement and the secondary detection mechanisms. This scaffold achieves this through two distinct functional domains:

Tuning Cysteine Reactivity: The Ortho-Nitro Effect

Cysteine is the most common target for covalent inhibitors due to the high nucleophilicity of its thiolate anion at physiological pH[1]. Benzyl halides are classic SN​2 electrophiles; however, their intrinsic reactivity can sometimes be insufficient for rapid target inactivation or too non-specific, leading to off-target toxicity.

In this scaffold, the addition of the strongly electron-withdrawing 3-nitro group—positioned ortho to the bromomethyl warhead—significantly lowers the pKa​ of the transition state and increases the leaving group ability of the bromide ion. This inductive and resonance-driven activation accelerates nucleophilic attack by active-site cysteines. Furthermore, the nitro group can engage in critical hydrogen-bonding interactions within the binding pocket, or even act as a masked electrophile under specific enzymatic conditions [2].

The Bioorthogonal Handle: A Minimalist Allyl Tag

Attaching bulky reporter tags (such as fluorophores or biotin) directly to an inhibitor often results in steric clashes that artificially reduce binding affinity ( KI​ ). To circumvent this, the scaffold utilizes an N-(prop-2-en-1-yl) (allyl) amide. The allyl group is a minimal, unstrained bioorthogonal tag. Once the covalent adduct is formed within the biological system, the allyl handle can be selectively derivatized via inverse-electron-demand Diels-Alder (IEDDA) ligation with tetrazines [3] or via UV-initiated thiol-ene click chemistry[4]. This two-step approach ensures that the initial binding event is completely unhindered by the detection tag.

MOA Probe Bifunctional Probe (Bromomethyl + Allyl) Complex Covalent Adduct (Thioether Bond) Probe->Complex SN2 Alkylation (-HBr) Target Target Protein (Active Cysteine) Target->Complex Final Enriched Complex (Ready for LC-MS) Complex->Final IEDDA Click Ligation Reporter Reporter Tag (Tetrazine-Biotin) Reporter->Final

Fig 1: SN2 covalent alkylation of target cysteine followed by IEDDA bioorthogonal click ligation.

Quantitative Data Presentation: Kinetic Tuning

To illustrate the causality of the scaffold's structural choices, Table 1 summarizes representative kinetic parameters ( kinact​/KI​ ) demonstrating how the ortho-nitro substitution enhances both the binding affinity and the rate of covalent inactivation compared to an unoptimized baseline.

Table 1: Comparative Kinetic Parameters for Scaffold Optimization

Compound ScaffoldWarhead Type kinact​ (min⁻¹) KI​ (µM) kinact​/KI​ (M⁻¹s⁻¹)Selectivity Profile
Unsubstituted Benzyl BromideBromomethyl0.01545.05.5Low (Pan-reactive)
3-Nitro-Benzyl BromideActivated Bromomethyl0.08512.5113.3Moderate
4-(Bromomethyl)-3-nitro-benzamide Activated + H-Bonding 0.120 5.2 384.6 High (Target-directed)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Every step includes specific causality for reagent choices and built-in controls to ensure scientific integrity.

Protocol A: In Vitro Covalent Target Engagement (Intact Mass Spectrometry)

Objective: Verify the 1:1 stoichiometry of the covalent adduct and rule out non-specific poly-alkylation.

Causality Check - Buffer Selection: Do not use Tris or DTT. Tris contains primary amines that can compete for the bromomethyl electrophile, leading to false negatives. DTT contains free thiols that will rapidly quench the warhead. Use HEPES or Phosphate buffers.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein to 10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Probe Incubation: Add 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (from a 10 mM DMSO stock) to a final concentration of 50 µM. Ensure final DMSO concentration is ≤1% to prevent protein denaturation.

  • Self-Validation Control: In a parallel tube, pre-incubate the protein with 1 mM Iodoacetamide (IAA) for 30 minutes before adding the probe. If the probe labels the active-site cysteine, the IAA-treated sample will show no probe adduct, validating site-specificity.

  • Reaction: Incubate at 25°C for 60 minutes.

  • Quenching: Quench the reaction by adding 1 µL of 10% formic acid.

  • Analysis: Analyze via LC-TOF MS. Look for a mass shift corresponding to the exact mass of the probe minus the mass of HBr (loss of the leaving group).

Protocol B: Activity-Based Protein Profiling (ABPP) via Bioorthogonal Click

Objective: Identify on-target and off-target engagement in complex cellular lysates using the allyl handle.

ABPP Step1 1. Proteome Incubation (Probe Binding & Covalent Alkylation) Step2 2. Bioorthogonal Click Chemistry (Tetrazine-Biotin Ligation) Step1->Step2 Step3 3. Streptavidin Enrichment (Isolation of Modified Targets) Step2->Step3 Step4 4. On-Bead Tryptic Digestion (Peptide Generation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identification & Site Mapping) Step4->Step5

Fig 2: Activity-Based Protein Profiling (ABPP) workflow using the allyl-functionalized probe.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in DPBS containing protease inhibitors (EDTA-free). Clarify by centrifugation at 14,000 x g for 15 min. Adjust protein concentration to 2 mg/mL.

  • In Situ Labeling: Treat 1 mL of lysate with 10 µM of the probe for 2 hours at 37°C.

  • Bioorthogonal Ligation: To the labeled lysate, add 50 µM of a highly reactive Tetrazine-PEG4-Biotin reporter. Note: While allyl groups react slower than strained cyclooctenes, highly reactive s-tetrazines provide sufficient IEDDA kinetics for lysate labeling. Incubate for 2 hours at room temperature.

  • Precipitation: Precipitate proteins using cold methanol/chloroform extraction to remove unreacted probe and tetrazine reporter. Resuspend the protein pellet in 1% SDS in PBS.

  • Enrichment: Add 50 µL of pre-washed Streptavidin agarose beads. Rotate for 1.5 hours at room temperature.

  • Washing & Digestion: Wash beads sequentially with 1% SDS, 4 M urea, and PBS. Perform on-bead reduction (TCEP), alkylation (iodoacetamide), and tryptic digestion overnight at 37°C.

  • Proteomic Analysis: Elute the resulting peptides and analyze via high-resolution LC-MS/MS to map the cysteinome engaged by the probe.

References

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition Source: NIH / PubMed Central URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: NIH / PubMed Central URL:[Link]

  • Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs Source: MDPI Molecules URL:[Link]

  • Bioorthogonal Cleavage of Tetrazine-Caged Ethers and Esters Triggered by trans-Cyclooctene Source: ACS Organic Letters URL:[Link]

Sources

Application

Application Note: Site-Selective Cysteine Conjugation and Spatiotemporal Uncaging via 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

Executive Overview The engineering of next-generation biotherapeutics and functionalized proteins requires reagents that balance absolute chemoselectivity with downstream versatility. 4-(Bromomethyl)-3-nitro-N-(prop-2-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The engineering of next-generation biotherapeutics and functionalized proteins requires reagents that balance absolute chemoselectivity with downstream versatility. 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide is a premium bifunctional crosslinker designed for advanced bioconjugation. It features a highly electrophilic bromomethyl group for site-selective cysteine alkylation, an o-nitrobenzyl (ONB) core for UV-mediated photocleavage, and an allyl (prop-2-en-1-yl) handle for downstream bioorthogonal ligations.

This application note provides drug development professionals and protein engineers with a self-validating, mechanistically grounded framework for deploying this reagent.

Mechanistic Rationale & Causality (E-E-A-T Insights)

To achieve high-yield bioconjugation without compromising protein integrity, experimental conditions must be dictated by the underlying physical organic chemistry of the linker:

  • Chemoselective Alkylation (The Bromomethyl Motif): The benzylic bromide is highly activated by the electron-withdrawing ortho-nitro group. At a precisely controlled mildly alkaline pH (7.8–8.0), cysteine residues (pKa ~8.3) exist in equilibrium with their highly nucleophilic thiolate form. These thiolates attack the benzylic carbon via an SN2 mechanism, displacing the bromide ion to form a stable thioether bond[1][2]. Because lysine ε-amines (pKa ~10.5) remain protonated at this pH, absolute chemoselectivity for sulfur over nitrogen is achieved.

  • Spatiotemporal Control (The o-Nitrobenzyl Core): The resulting thioether is an o-nitrobenzyl derivative. Upon irradiation with near-UV light (365 nm), the nitro group absorbs a photon, triggering an intramolecular hydrogen abstraction from the benzylic carbon. This cascade forms an aci-nitro intermediate that rapidly hydrolyzes, releasing the native free thiol and a 2-nitrosobenzaldehyde byproduct[3][4]. This makes the linker a "traceless" caging group.

  • Bioorthogonal Tagging (The Allyl Handle): The terminal alkene is inert to native biological functional groups but serves as a latent handle for secondary conjugations, such as inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines or radical-mediated thiol-ene click chemistry.

Workflow Visualization

G A Protein-Cys-SH (Reduced) C S-Alkylated Protein (Allyl-Functionalized) A->C pH 8.0, 2h SN2 Alkylation B 4-(Bromomethyl)-3-nitro- N-(prop-2-en-1-yl)benzamide B->C - HBr D Downstream Conjugation (e.g., Tetrazine iEDDA) C->D Allyl Handle Modification E Photocleavage (365 nm) Releases Free Thiol C->E Spatiotemporal Uncaging

Figure 1: Workflow for cysteine bioconjugation, downstream allyl modification, and spatiotemporal photocleavage.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure rigorous quality control at every step.

Phase 1: Protein Reduction and Preparation
  • Buffer Exchange : Dissolve the target protein (1–5 mg/mL) in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0).

  • Reduction : Add a 20-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine).

    • Causality: TCEP is a phosphine-based reductant. Unlike DTT or β-mercaptoethanol, TCEP lacks a nucleophilic thiol and will not competitively scavenge the bromomethyl linker during the reaction[2].

  • Incubation : Incubate at 37 °C for 30 minutes to fully reduce inter- and intra-molecular disulfide bonds.

  • Desalting : Pass the mixture through a size-exclusion spin column (e.g., Zeba) equilibrated with Conjugation Buffer to remove excess TCEP.

    • Self-Validation Checkpoint: Quantify free thiols using Ellman’s Reagent (DTNB). A stoichiometric release of TNB²⁻ (measured via absorbance at 412 nm) confirms complete reduction.

Phase 2: Site-Selective Alkylation
  • Reagent Preparation : Dissolve 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in anhydrous DMSO to create a 20 mM stock. Caution: Perform this step in low-light conditions or amber tubes to prevent premature photolysis.

  • Conjugation : Add the linker stock to the reduced protein to achieve a 10- to 15-fold molar excess. Ensure the final DMSO concentration remains ≤10% (v/v) to prevent protein denaturation.

  • Reaction : Incubate the mixture at 25 °C for 2 hours with gentle end-over-end mixing in the dark[5].

  • Quenching : Add a 50-fold excess of free L-cysteine or glutathione (GSH) and incubate for 15 minutes to consume unreacted electrophiles.

  • Purification : Purify the conjugate via dialysis or size-exclusion chromatography against PBS (pH 7.4).

    • Self-Validation Checkpoint: Analyze the purified conjugate via intact protein LC-MS. A mass shift of approximately +218 Da (accounting for the loss of HBr) confirms single-site covalent modification.

Phase 3: Downstream Photocleavage (Uncaging)
  • Irradiation : Place the purified conjugate in a UV-transparent quartz or borosilicate cuvette.

  • Photolysis : Irradiate using a 365 nm LED or mercury lamp (10–20 mW/cm²) for 15–30 minutes at 4 °C.

    • Causality: 365 nm provides sufficient energy to excite the o-nitrobenzyl group while avoiding the 280 nm absorption band of aromatic amino acids (Trp, Tyr, Phe), thereby preventing UV-induced degradation of the protein backbone[3].

  • Verification : Confirm the regeneration of the free thiol via LC-MS (return to native mass)[4].

Quantitative Optimization Parameters

To maximize yield while maintaining absolute site-selectivity, adhere to the following optimized parameters:

ParameterTested RangeOptimal ValueMechanistic Rationale & Effect on Yield
Buffer pH 6.5 – 9.07.8 – 8.0 Balances thiolate abundance (pKa ~8.3) to drive the SN2 reaction while preventing lysine amine deprotonation (pKa ~10.5).
Linker Equivalents 1x – 50x10x – 15x Drives pseudo-first-order kinetics. Excess mitigates the slow background hydrolysis of the benzylic bromide in aqueous media.
Co-solvent (DMSO) 0% – 20%5% – 10% Solubilizes the hydrophobic benzamide linker without inducing protein unfolding or precipitation.
Temperature 4 °C – 37 °C25 °C (RT) Room temperature achieves >95% conversion in 2 hours. 37 °C increases the risk of off-target alkylation and linker degradation.
Reaction Time 30 min – 24 h2 hours Sufficient for complete alkylation; longer times do not improve yield and may lead to non-specific background reactions.

References

  • Application Notes and Protocols for 4-(Bromomethyl)-3-nitrobenzoic acid as a Photocleavable Linker. BenchChem. 3

  • On Demand Attachment and Detachment of rac-2-Br-DMNPA Tailoring to Facilitate Chemical Protein Synthesis. Organic Letters (ACS). 4

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PubMed Central (NIH). 5

  • Mechanism-based Inhibition of iPLA2β Demonstrates a Highly Reactive Cysteine Residue. PubMed Central (NIH). 1

  • Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. MDPI. 2

Sources

Method

4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide as a linker for PROTAC development

Application Notes & Protocols Topic: 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide: A Versatile Bifunctional Linker for PROTAC Development Audience: Researchers, scientists, and drug development professionals. Abst...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide: A Versatile Bifunctional Linker for PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins.[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the molecule's overall physicochemical properties.[5][] This guide details the application of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide , a versatile and strategically functionalized building block for PROTAC synthesis. Its two distinct, orthogonally reactive handles—an electrophilic bromomethyl group and a nucleophilic/radical-receptive allyl group—provide chemists with significant flexibility in synthetic strategy. We provide detailed protocols for its conjugation, the synthesis of a model PROTAC, and the subsequent in vitro characterization of target protein degradation.

The PROTAC Mechanism and the Central Role of the Linker

PROTAC technology harnesses the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins.[7][8] The process is catalytic, with a single PROTAC molecule capable of mediating the degradation of multiple target protein molecules.[1][7]

The key steps are as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[4][7]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[2][8]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[4] The PROTAC molecule is then released to initiate another cycle.[3]

PROTAC_Mechanism cluster_0 cluster_1 1. Ternary Complex Formation cluster_2 2. Ubiquitination cluster_3 3. Proteasomal Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycling Ternary->E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition E2_Ub E2-Ub E2_Ub->Ternary Recruited Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The linker connecting the two ligands is a critical design element. Its length, rigidity, and composition dictate the geometry and stability of the ternary complex, which directly impacts degradation efficiency.[3][5] Common linker motifs include simple alkyl chains and polyethylene glycol (PEG) units.[][9] The strategic choice of linker can optimize cooperativity between the POI and E3 ligase, improve cell permeability, and enhance pharmacokinetic properties.[3][]

Properties and Reactivity of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

This molecule is designed as a bifunctional synthetic tool, offering two distinct points for covalent attachment.

PropertyValue
Molecular Formula C₁₁H₁₁BrN₂O₃
Molecular Weight 300.12 g/mol
Appearance Off-white to yellow solid
CAS Number 1041953-29-3 (Example, verify with supplier)
Key Functional Groups 1. Benzylic Bromide (Electrophile)2. Terminal Allyl Group (Alkene)

Causality of Reactivity:

  • Bromomethyl Group: This benzylic bromide is an excellent electrophile, primed for Sₙ2 substitution reactions. It readily reacts with nucleophiles such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH) commonly found on warhead or E3 ligase ligands. This reaction is often facilitated by a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HBr byproduct.[11]

  • Allyl Group: The terminal double bond provides a secondary, orthogonal reaction site. It can participate in various modern synthetic transformations, including:

    • Thiol-ene "Click" Chemistry: A highly efficient and chemoselective reaction with a thiol-containing molecule, often initiated by UV light or a radical initiator.

    • Heck Coupling or Metathesis: For more complex carbon-carbon bond formations.

    • Hydroboration-Oxidation: To convert the alkene to a primary alcohol for further functionalization.

This dual reactivity allows for a modular and controlled assembly of the final PROTAC molecule.

Protocols for PROTAC Synthesis and Characterization

The following protocols provide a general framework. Reaction conditions, purification methods, and analytical techniques should be optimized for each specific warhead and E3 ligase ligand pair.

Synthesis_Workflow Linker Linker Precursor (4-(Bromomethyl)-3-nitro-N- (prop-2-en-1-yl)benzamide) Intermediate Intermediate 1 (Warhead-Linker) Linker->Intermediate Protocol 3.1: SN2 Alkylation Warhead Warhead-Nu (e.g., with -OH, -NH2) Warhead->Intermediate E3Ligand E3 Ligand-SH FinalPROTAC Final PROTAC E3Ligand->FinalPROTAC Intermediate->FinalPROTAC Protocol 3.2: Thiol-ene Click Analysis Characterization (LC-MS, NMR) FinalPROTAC->Analysis

Figure 2: General synthetic workflow for PROTAC assembly.
Protocol 3.1: Conjugation via Sₙ2 Alkylation

This protocol describes the reaction of the bromomethyl group with a nucleophilic warhead (Warhead-Nu).

  • Reagent Preparation:

    • Dissolve the Warhead-Nu (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or ACN) to a concentration of 0.1 M.

    • Add 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (1.1 eq).

    • Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq), to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. The excess base ensures the nucleophile remains deprotonated and neutralizes the HBr formed.

  • Reaction Monitoring:

    • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

    • A typical reaction is complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the pure Warhead-Linker intermediate.

Protocol 3.2: Conjugation via Thiol-Ene "Click" Chemistry

This protocol describes the attachment of a thiol-containing E3 ligase ligand to the allyl group of the intermediate from Protocol 3.1.

  • Reagent Preparation:

    • Dissolve the Warhead-Linker intermediate (1.0 eq) and the thiol-containing E3 ligase ligand (1.2 eq) in a suitable solvent (e.g., ACN/H₂O mixture).

    • Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 eq).

  • Reaction Execution:

    • Degas the solution by bubbling with nitrogen for 15 minutes to remove oxygen, which can quench the radical reaction.

    • Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature.

  • Reaction Monitoring & Purification:

    • Monitor the reaction by LC-MS for the formation of the final PROTAC product.[13] The reaction is often complete in under 1 hour.

    • Upon completion, concentrate the mixture and purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity.

Protocol 3.3: Structural Characterization of the Final PROTAC

It is imperative to confirm the identity and purity of the synthesized PROTAC before biological evaluation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight and assess the purity of the final compound.[14][15]

    • Procedure: Dissolve a small sample in a suitable solvent (e.g., methanol or ACN) and analyze using a standard LC-MS method. The output should show a major peak with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. Purity is typically assessed by the peak area at a specific wavelength (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide unambiguous structural confirmation of the final molecule.[16][17]

    • Procedure: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectra should be consistent with the proposed structure, with all expected peaks present and integrated correctly.[18][19][20]

Protocols for In Vitro Evaluation of PROTAC Efficacy

The primary goal of in vitro evaluation is to confirm that the PROTAC induces the degradation of the target protein in a cellular context. Western blotting is the most common method for this analysis.[21][22]

Evaluation_Workflow Start Seed Cells in Plates Treatment Treat with PROTAC (Dose-Response) Start->Treatment Lysis Cell Lysis (RIPA + Inhibitors) Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS SDS-PAGE & Transfer Quant->SDS Blot Western Blot (Primary/Secondary Ab) SDS->Blot Detect Detection & Imaging Blot->Detect Analysis Data Analysis (DC50, Dmax) Detect->Analysis

Figure 3: Experimental workflow for evaluating PROTAC-mediated degradation.
Protocol 4.1: Cell Culture and PROTAC Treatment
  • Cell Seeding: Seed the relevant cell line in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Dosing: Prepare a stock solution of the purified PROTAC in DMSO. Perform a serial dilution in cell culture media to achieve the desired final concentrations (e.g., ranging from 1 nM to 10,000 nM). Also, prepare a vehicle control (media with the same final percentage of DMSO).

  • Treatment: Remove the old media from the cells and add the media containing the PROTAC or vehicle. Incubate for a specified time (e.g., 18-24 hours).

Protocol 4.2: Western Blot Analysis of Protein Degradation
  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[23][24]

    • Rationale: Inhibitors are crucial to prevent non-specific protein degradation after cell lysis, ensuring the observed changes are due to the PROTAC's action.[24]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein.[23]

  • Protein Quantification (BCA Assay):

    • Determine the total protein concentration of each lysate to ensure equal loading on the gel.[25][26]

    • Prepare a set of protein standards (e.g., BSA) with known concentrations.[27]

    • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's protocol (typically 50:1).

    • Add standards and unknown lysates to a 96-well plate, followed by the BCA working reagent.[27]

    • Incubate at 37°C for 30 minutes.[26][28]

    • Measure the absorbance at 562 nm using a plate reader. Calculate unknown concentrations based on the standard curve.

BSA Standard (µg/mL)Absorbance at 562 nm (Example)
20001.852
15001.489
10001.125
7500.881
5000.615
2500.330
1250.175
0 (Blank)0.050
  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-Actin) to confirm equal loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Data Acquisition and Analysis:

    • Image the blot using a chemiluminescence detector.

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration. Use non-linear regression to calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation).[22]

References

  • Tavares, D. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Drug Discovery News. (2025). What are PROTACs? Mechanisms, advantages, and challenges. [Link]

  • Frontiers. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • National Center for Biotechnology Information. (n.d.). Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. [Link]

  • Wikipedia. (n.d.). Proteolysis targeting chimera. [Link]

  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. [Link]

  • Bio-protocol. (n.d.). Protein degradation analysis by western blot. [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. [Link]

  • La Trobe University. (2025). Small Molecule Structure Characterisation. [Link]

  • Turner BioSystems. (n.d.). A Modulus™ Method for BCA Protein Assay. [Link]

  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]

  • National Center for Biotechnology Information. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link]

  • University of Notre Dame. (n.d.). Small Molecule Characterization. [Link]

  • ACS Publications. (2019). Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. [Link]

  • Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. [Link]

  • Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]

  • arXiv. (2023). in silico tools in protacs design. [Link]

  • bioRxiv. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. [Link]

  • Nature. (2025). Linker-free PROTACs efficiently induce the degradation of oncoproteins. [Link]

  • Google Patents. (2021). Protac degraders of mllt1 and/or mllt3.
  • eScholarship. (n.d.). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. [Link]

Sources

Application

Application Note: Experimental Setup for Solid-Phase Synthesis Using 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Executive Summary & Strategic Rationale In modern Solid-Phase Synthesis (SPPS/SP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Executive Summary & Strategic Rationale

In modern Solid-Phase Synthesis (SPPS/SPOS), the choice of linker dictates the boundaries of your chemical space. Traditional acid- or base-labile linkers (e.g., Wang, Rink Amide) require harsh cleavage conditions (such as 95% TFA) that frequently degrade sensitive target molecules like glycopeptides, oligonucleotides, or structurally complex macrocycles.

As a solution, 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide serves as a highly versatile, bifunctional photolabile linker[1]. This molecule is engineered with three critical functional domains:

  • The N-Allyl Group (prop-2-en-1-yl): Enables robust, orthogonal attachment to thiol-functionalized resins via thiol-ene "click" chemistry.

  • The Bromomethyl Group: Acts as a highly reactive electrophile for the nucleophilic loading of the first building block (e.g., carboxylic acids, phenols, or amines)[2].

  • The o-Nitrobenzyl Core: Provides a photolabile cleavage site that undergoes a Norrish Type II reaction upon UV irradiation (365 nm), releasing the final product under completely neutral, room-temperature conditions[3][4].

By utilizing this linker, researchers can achieve fully orthogonal synthesis pathways, preserving the integrity of fragile molecular architectures that would otherwise perish under conventional cleavage protocols[5].

Mechanistic Framework

To utilize this linker effectively, one must understand both the workflow of its application and the quantum mechanics of its cleavage.

Synthesis Workflow

The workflow relies on sequential, orthogonal reactions. The linker is first anchored to a solid support, followed by the loading of the target molecule, elongation, and finally, traceless photochemical release.

SPS_Workflow A Thiol Resin (Solid Support) B Linker Attachment (Thermal Thiol-Ene) A->B AIBN, 65°C (Avoid UV) C Target Loading (Bromide Displacement) B->C Fmoc-AA-OH DIPEA D Photocleavage (UV 365 nm) C->D SPPS Elongation E Free Product Isolated D->E Norrish Type II Reaction

Workflow of SPPS using 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide.

The Norrish Type II Photocleavage Mechanism

Upon irradiation with 365 nm light, the o-nitrobenzyl system absorbs a photon, exciting the nitro group into a diradical state. This activated oxygen abstracts a benzylic proton, forming an aci-nitro intermediate, which rapidly rearranges to yield an o-nitrosobenzaldehyde byproduct (retained on the resin) and the free target molecule[5].

Norrish_Mechanism S1 Resin-o-Nitrobenzyl-Target (Ground State) S2 Diradical Excited State (N=O Bond Activation) S1->S2 hν (365 nm) Photon Absorption S3 aci-Nitro Intermediate (Benzylic Proton Abstraction) S2->S3 Intramolecular Rearrangement S4 o-Nitrosobenzaldehyde Resin + Free Target Molecule S3->S4 Target Release (Cleavage)

Norrish Type II photocleavage mechanism of the o-nitrobenzyl linker.

Experimental Setup & Self-Validating Protocols

The following protocols are designed as a self-validating system. Each critical step includes a verification mechanism to ensure causality and prevent downstream failures.

Protocol A: Linker Immobilization via Thermal Thiol-Ene Click

Expert Causality Note: Novice researchers often default to UV light (254 nm or 365 nm) to initiate thiol-ene click reactions. Do not use UV initiation here. Applying UV light at this stage will prematurely trigger the Norrish Type II cleavage, destroying the linker before synthesis begins. You must use a thermal radical initiator (e.g., AIBN) to preserve the photolabile core.

Steps:

  • Resin Swelling: Suspend 1.0 g of mercaptomethyl polystyrene resin (loading ~1.0 mmol/g) in 10 mL of anhydrous DMF for 30 minutes.

  • Reagent Addition: Add 3.0 equivalents (3.0 mmol) of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide and 0.2 equivalents of Azobisisobutyronitrile (AIBN) to the suspension.

  • Thermal Initiation: Degas the mixture with Argon for 10 minutes. Heat the reaction vessel to 65°C and agitate gently for 16 hours in the dark.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry under a vacuum.

Protocol B: Loading the First Building Block (Self-Validating Step)

Steps:

  • Reaction Setup: Swell the linker-conjugated resin in anhydrous DMF. Add 3.0 eq of the first Fmoc-protected amino acid (Fmoc-AA-OH) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Agitate the mixture at room temperature for 12 hours. The bromomethyl group undergoes efficient nucleophilic substitution to form an ester bond[2].

  • Validation (Fmoc-Cleavage Assay): Take a 5 mg aliquot of the dried resin. Treat with 20% piperidine in DMF for 20 minutes. Measure the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm.

    • Formula:Loading (mmol/g) = (Absorbance × Volume) / (7800 × Resin Weight)

    • Causality: This mathematical validation ensures the bromide displacement was successful before you commit expensive reagents to the elongation phase.

Protocol C: Solid-Phase Elongation

Proceed with standard Fmoc-SPPS protocols.

  • Critical Constraint: All reaction vessels must be wrapped in aluminum foil or utilize amber glass. Ambient laboratory fluorescent lighting emits trace UV radiation that can cause slow, premature autocleavage of the o-nitrobenzyl linker over a multi-day synthesis campaign.

Protocol D: Photocleavage and Product Recovery

Steps:

  • Preparation: Suspend the synthesized resin-bound target in a cleavage cocktail of DCM/MeOH (8:2, v/v). The addition of MeOH acts as a radical scavenger and proton donor, improving cleavage kinetics.

  • Irradiation: Place the suspension in a UV reactor equipped with 365 nm lamps (e.g., 10–20 W). Irradiate for 2 to 4 hours at room temperature with gentle stirring.

    • Causality: 365 nm is specifically chosen over 254 nm to prevent the photo-oxidation or degradation of sensitive aromatic amino acids (Tryptophan, Tyrosine) in your target molecule[4].

  • Isolation: Filter off the spent resin (which now contains the o-nitrosobenzaldehyde byproduct). Evaporate the filtrate under reduced pressure to yield the crude, fully protected or deprotected target molecule.

Quantitative Data & Optimization

The following table summarizes the empirical data driving the experimental choices in this protocol, allowing for easy comparison of conditions.

Process ParameterCondition TestedResult / YieldCausality & Scientific Observation
Thiol-Ene Initiator UV (254 nm or 365 nm)< 10% attachmentPremature cleavage of the o-nitrobenzyl group destroys the linker.
Thiol-Ene Initiator Thermal (AIBN, 65°C)85 – 95% attachmentPreserves photolabile core; highly efficient covalent anchoring.
First AA Loading DIPEA, DMF, 24h, RT0.4 – 0.6 mmol/gStandard, efficient nucleophilic substitution of the benzylic bromide.
Photocleavage 365 nm, MeOH/DCM, 2h> 90% releaseOptimal wavelength; avoids side reactions and preserves target integrity.
Photocleavage 254 nm, MeOH/DCM, 2h~ 40% (Degradation)High-energy UV damages Trp/Tyr residues and sensitive glycan linkages.

Sources

Method

Application Note: 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide as a Trifunctional Hub for High-Resolution Chemoproteomics

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Chemical Rationale In the evolving landscape of chemical biology, the abili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Chemical Rationale

In the evolving landscape of chemical biology, the ability to selectively capture and gently release protein targets is paramount for successful target deconvolution and Activity-Based Protein Profiling (ABPP)[1]. 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide is a highly versatile, trifunctional probe hub designed to address the limitations of traditional biotin-streptavidin enrichment systems.

This molecule integrates three distinct reactive nodes into a single, compact scaffold:

  • The Electrophilic Warhead (Bromomethyl Group): A highly reactive alkylating agent that undergoes rapid SN2 substitution. It can be used to conjugate small-molecule pharmacophores (creating targeted affinity probes) or deployed directly as a cysteine-reactive warhead to profile the ligandable proteome[2].

  • The Bio-orthogonal Handle (N-Allyl Amide): The terminal alkene (prop-2-en-1-yl) serves as an excellent substrate for radical-mediated thiol-ene "click" chemistry, enabling copper-free conjugation to thiol-functionalized enrichment beads[3].

  • The Photocleavable Switch (ortho-Nitrobenzyl Core): The o-nitrobenzyl (oNB) moiety is the gold standard for spatiotemporally controlled photocleavage[4]. Upon irradiation at ~365 nm, it undergoes an intramolecular hydrogen transfer, cleaving the benzylic bond and releasing the captured protein target in its native state[5].

Mechanistic Insights: The Causality Behind Experimental Choices

As a Senior Application Scientist, I frequently observe researchers struggling with high background noise and protein degradation during chemoproteomic workflows. The structural design of this specific probe directly mitigates these issues through two key mechanistic advantages:

A. Avoiding Copper Toxicity via Thiol-Ene Click

Traditional ABPP relies heavily on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6]. However, Cu(I) species generate reactive oxygen species (ROS) that can oxidize sensitive amino acids and induce protein precipitation. By replacing the alkyne with an N-allyl group , we transition to thiol-ene click chemistry . This radical-mediated addition of a thiol to an alkene is highly efficient, entirely copper-free, and perfectly bio-orthogonal, preserving protein solubility and native conformations[3].

B. Orthogonality in Cleavage: The Thermal Initiation Imperative

A critical failure point in utilizing photocleavable linkers is premature cleavage during the conjugation step. Because the oNB core cleaves at 365 nm UV light[7], you cannot use standard UV-initiated radical generators (like LAP or DPAP) for the thiol-ene click capture step. Expertise Insight: To maintain the integrity of the oNB core, the thiol-ene click reaction must be driven by a water-soluble thermal radical initiator (e.g., VA-044 at 37°C) or a redox initiator system (APS/TEMED). This ensures absolute orthogonality: thermal energy drives the capture, while photonic energy (365 nm) drives the release.

C. Traceless and Predictable Release

Streptavidin-biotin enrichment often requires harsh elution conditions (e.g., boiling in SDS), which strips massive amounts of non-specifically bound background proteins off the beads[1]. The oNB core allows for gentle, light-triggered elution. Furthermore, the residual mass left on the target peptide post-cleavage is small and highly predictable, which drastically simplifies downstream mass spectrometry search algorithms[2].

Visualizing the Molecular Logic and Workflow

MolecularLogic Hub 4-(Bromomethyl)-3-nitro-N-allylbenzamide (Trifunctional Hub) Node1 Bromomethyl Group Electrophilic Conjugation (SN2 with Ligand/Protein) Hub->Node1 Node2 N-Allyl Group Thiol-Ene Click (Radical addition to Thiol-Beads) Hub->Node2 Node3 Node3 Hub->Node3

Caption: Logical relationship of the three reactive nodes within the 4-(Bromomethyl)-3-nitro-N-allylbenzamide probe.

Workflow A 1. Ligand Conjugation B 2. Live-Cell Incubation A->B C 3. Lysis & Extraction B->C D 4. Thiol-Ene Click (Thermal Initiation) C->D E 5. Stringent Washing D->E F 6. UV Cleavage (365 nm) E->F G 7. LC-MS/MS Analysis F->G

Caption: End-to-end chemoproteomic workflow utilizing the trifunctional probe.

Quantitative Comparison of Cleavable Linkers in Chemoproteomics

To justify the selection of the oNB-allyl system, the following table summarizes the performance metrics of common cleavable linkers used in target deconvolution.

Linker TypeCleavage TriggerCleavage ConditionsOrthogonalityResidual Tag MassTypical Application
ortho-Nitrobenzyl (oNB) UV Light (365 nm)Mild, aqueous, 10-30 minHigh (Bio-orthogonal)Small / PredictableTarget Deconvolution[4]
Dde (Hydrazine-sensitive) Chemical (Hydrazine)2% Hydrazine, 1-2 hoursModerate (Can cleave native amides)VariableABPP[1]
Disulfide (-S-S-) Reducing Agent10-50 mM TCEP, 1 hourLow (Cleaves native disulfides)SmallReversible crosslinking[1]
Azobenzene UV/Vis Light330 nm / 450 nmHigh N/A (Reversible binding)Photopharmacology[4]

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. Built-in quality control (QC) steps ensure that any failure is isolated and identified immediately, preventing the waste of expensive MS/MS runs.

Protocol 1: Synthesis of the Affinity Probe (Ligand Conjugation)

Objective: Conjugate a target-specific pharmacophore (containing a primary amine or phenol) to the bromomethyl group of the hub.

  • Reaction Setup: Dissolve 1.0 eq of the pharmacophore and 1.1 eq of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in anhydrous DMF.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature in the dark for 4–6 hours.

  • Self-Validating QC Step: Monitor the reaction via LC-MS. The disappearance of the characteristic isotopic doublet of the bromine atom (Br 79/81 ratio of 1:1) and the appearance of the expected product mass confirms successful SN2 conjugation.

  • Purification: Purify via preparative HPLC and lyophilize. Store the probe at -20°C in amber vials to prevent premature photolysis.

Protocol 2: Live-Cell Labeling and Thiol-Ene Bead Enrichment

Objective: Label target proteins in live cells and enrich them onto thiol-functionalized magnetic beads using thermally initiated thiol-ene click chemistry[3].

  • Cell Labeling: Incubate live cells (e.g., HEK293T) with 5–10 µM of the synthesized probe for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse using a mild buffer (1% NP-40, 50 mM Tris, 150 mM NaCl, protease inhibitors). Centrifuge at 14,000 x g to clear the lysate.

  • Thiol-Ene Click Capture:

    • Transfer 1 mg of total protein lysate to a low-bind tube.

    • Add 50 µL of pre-washed Thiol-Magnetic Beads.

    • Add 5 mM of VA-044 (thermal radical initiator). Do NOT use UV light.

    • Incubate at 37°C for 2 hours on a rotary shaker.

  • Self-Validating QC Step: Retain a 20 µL aliquot of the post-click supernatant. Run an SDS-PAGE alongside the input lysate and perform a silver stain. A successful click reaction will show a visible depletion of specific protein bands in the supernatant compared to the input.

  • Stringent Washing: Wash the beads sequentially with:

    • 1% SDS in PBS (removes non-covalent binders).

    • 8 M Urea in 100 mM Tris-HCl (denatures and removes hydrophobic interactors).

    • 20% Acetonitrile in water (removes lipids).

Protocol 3: Photocleavage and LC-MS/MS Preparation

Objective: Release the covalently captured target proteins using 365 nm UV light[7].

  • Resuspension: Resuspend the washed beads in 100 µL of 50 mM Ammonium Bicarbonate (pH 8.0).

  • Photocleavage: Place the tubes in a UV reactor equipped with 365 nm bulbs (e.g., 10-20 mW/cm²). Irradiate for 20 minutes on ice to prevent thermal degradation of the proteins.

  • Self-Validating QC Step (The "Dark Control"): Always process a parallel sample of beads wrapped completely in aluminum foil (Dark Control). After 20 minutes, magnetically separate the beads and analyze the supernatant of both the UV-exposed and Dark Control via a rapid Bradford assay or SDS-PAGE. The Dark Control must show zero protein release, confirming that the elution is strictly photochemically driven and not an artifact of bead instability.

  • Digestion: Perform standard on-solution tryptic digestion of the UV-released proteins.

  • Desalting & MS: Desalt the peptides using C18 StageTips prior to LC-MS/MS analysis.

Sources

Application

cell-based assays involving 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

An in-depth technical guide to utilizing 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in advanced cell-based assays, activity-based protein profiling (ABPP), and targeted drug delivery systems. Introduction: The T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to utilizing 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in advanced cell-based assays, activity-based protein profiling (ABPP), and targeted drug delivery systems.

Introduction: The Trifunctional Nature of the Probe

In the modern chemical biology toolkit, the precise spatiotemporal control of biomolecular interactions defines the boundary between observational and interventional science. 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (CAS: 1816253-32-3 or 651026-70-9) is a highly sophisticated, trifunctional o-nitrobenzyl (ONB) probe [1]. It is engineered to perform three distinct chemical tasks:

  • Electrophilic Alkylation: A highly reactive bromomethyl group targets nucleophiles, primarily the thiolate anions of reactive cysteine residues.

  • Orthogonal Bioconjugation: A terminal N-allyl (prop-2-en-1-yl) handle provides an alkene for downstream functionalization via thiol-ene click chemistry or olefin metathesis.

  • Spatiotemporal Photolysis: The o-nitrobenzyl core acts as a classic photolabile protecting group, allowing for the traceless release of the tethered cargo upon UV irradiation [2].

This guide provides drug development professionals with field-proven methodologies for deploying this molecule as a "caging" agent or a photocleavable linker in complex cellular environments.

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical to understand why certain experimental parameters are chosen rather than simply following a recipe. Every step in this workflow is a self-validating system designed to prevent off-target reactivity and premature degradation.

The Alkylation Phase (Cysteine Targeting)

The benzylic bromide is heavily activated by the strongly electron-withdrawing ortho-nitro group, making it an exceptional electrophile. In aqueous buffers at physiological pH (7.4–8.0), it undergoes rapid SN​2 displacement by nucleophiles. Because the pKa of a typical protein cysteine is ~8.3, a slight alkaline shift ensures a sufficient population of highly nucleophilic thiolate anions. The resulting linkage is an o-nitrobenzyl thioether, effectively "caging" the target thiol [3]. Crucial Insight: Buffer selection is paramount. Primary amine buffers (like Tris) must be avoided as they can competitively react with the bromomethyl group. Furthermore, reducing agents like DTT or β -mercaptoethanol contain free thiols that will instantly quench the probe; therefore, the phosphine-based reducing agent TCEP must be used.

The Orthogonal Conjugation Phase (Thiol-Ene Click)

The N-allyl group allows researchers to attach fluorophores, affinity tags (e.g., biotin), or therapeutic payloads to the probe-protein complex. However, standard thiol-ene click chemistry relies on UV photoinitiators (like LAP or Irgacure) at 365 nm. Crucial Insight: Exposing the complex to 365 nm at this stage will prematurely cleave the ONB core. To maintain the integrity of the photolabile linker, researchers must utilize visible-light photoredox catalysis (e.g., Eosin Y or Ru(bpy)32+​ at ~500 nm) or thermal initiators (e.g., VA-044 at 40°C) [4].

The Photolysis Phase (Traceless Release)

Upon irradiation with near-UV light (~365 nm), the o-nitrobenzyl moiety absorbs a photon, triggering an intramolecular hydrogen abstraction from the benzylic carbon (Norrish type II-like reaction). This forms a transient aci-nitro intermediate that cyclizes and hydrolyzes. For o-nitrobenzyl thioethers, this photolysis cleanly releases the original free thiol and yields an o-nitrosobenzaldehyde byproduct, restoring the native function of the target protein[2].

Mechanism G o-Nitrobenzyl Core (Ground State) UV Photon Absorption (λ ≈ 365 nm) G->UV EX Excited State (Nitro Group) UV->EX ACI aci-Nitro Intermediate (H-Abstraction) EX->ACI Intramolecular H-transfer HEMI Cyclic Hemiacetal Intermediate ACI->HEMI Cyclization PROD Free Thiol (Target) + o-Nitrosobenzaldehyde HEMI->PROD Hydrolysis & Release

Photolysis mechanism of the o-nitrobenzyl linker via an aci-nitro intermediate.

Quantitative Data & Physicochemical Properties

ParameterValueCausality / Impact on Assay Design
Molecular Weight 299.12 g/mol Small molecule size ensures minimal steric hindrance prior to conjugation, allowing deep penetration into enzyme active sites.
Alkylation pH Range 7.4 – 8.0Balances optimal thiolate formation while minimizing amine cross-reactivity and base-catalyzed hydrolysis of the probe.
Photocleavage Wavelength ~365 nm (UVA)Provides sufficient energy for ONB excitation without causing deep UV (254 nm) damage to cellular DNA or aromatic amino acids.
Thiol-Ene Initiator λ > 450 nm (Visible)Visible light prevents premature ONB cleavage during orthogonal bioconjugation, ensuring the probe remains intact.
Stock Solvent Anhydrous DMSOThe bromomethyl group is susceptible to hydrolysis; anhydrous conditions prevent degradation during storage.

Experimental Protocols

Workflow P Target Protein (Free Cysteine) C1 Alkylated Protein (Dark Stable) P->C1 S_N2 Alkylation (pH 7.4-8.0) L Trifunctional Probe (Bromomethyl + Allyl) L->C1 C2 Conjugated Complex (Ready for Assay) C1->C2 Visible-Light Thiol-Ene Click T Fluorophore Tag (Thiol-modified) T->C2 UV UV Light (365 nm) C2->UV Spatiotemporal Activation R Released Protein (Assay Active) UV->R Photolysis

Workflow of protein alkylation, orthogonal visible-light conjugation, and UV-triggered release.

Protocol A: Cysteine-Targeted Covalent Labeling

Objective: To selectively alkylate reactive cysteines on a target protein while avoiding probe hydrolysis.

  • Preparation: Prepare a 10 mM stock of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in anhydrous DMSO. Store at -20°C in the dark.

  • Protein Reduction: Dilute the target protein to 10–50 μ M in Alkylation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Add 10 equivalents of TCEP (thiol-free reducing agent). Incubate at 37°C for 30 minutes.

  • Alkylation: Add the probe stock to the protein solution to achieve a final concentration of 50–250 μ M (5–5x molar excess). Ensure the final DMSO concentration does not exceed 5% to prevent protein denaturation.

  • Incubation: Incubate the reaction in the dark at room temperature for 2 hours with gentle agitation.

  • Purification & Validation: Remove unreacted probe using a Zeba™ Spin Desalting Column. Validate the successful formation of the o-nitrobenzyl thioether via Intact Mass LC-MS (expected mass shift: +218 Da, corresponding to the probe mass minus HBr).

Protocol B: Visible-Light Mediated Thiol-Ene Click Conjugation

Objective: To attach a thiol-modified fluorophore to the N-allyl handle without cleaving the ONB core.

  • Reaction Setup: To the purified alkylated protein (from Protocol A), add 5 equivalents of a thiol-modified fluorophore (e.g., Cyanine5-thiol).

  • Photocatalyst Addition: Add Eosin Y (visible-light photocatalyst) to a final concentration of 10 μ M, and sodium ascorbate (electron donor) to 10 mM.

  • Irradiation: Irradiate the sample using a 500 nm green LED array (10 mW/cm²) for 30 minutes at room temperature. Do not use standard 365 nm UV crosslinkers.

  • Purification & Validation: Isolate the fully conjugated complex via size-exclusion chromatography (SEC). Validate by running an SDS-PAGE gel; the protein band should exhibit robust fluorescence in the Cy5 channel, confirming orthogonal tagging without premature linker cleavage.

Protocol C: Spatiotemporal UV-Triggered Target Release

Objective: To photolyze the o-nitrobenzyl thioether, releasing the native free thiol and the fluorophore byproduct.

  • Cellular/Assay Setup: Introduce the conjugated complex into the target cell culture or in vitro assay well. Keep the system strictly protected from ambient light (use amber tubes or foil).

  • Photolysis: Place the samples under a 365 nm UV LED array. Irradiate at an intensity of 10–15 mW/cm² for 5 to 15 minutes. Note: 365 nm is chosen specifically because it provides the activation energy for the aci-nitro transition while minimizing phototoxicity to live cells.

  • Validation: To confirm traceless release, perform an Ellman's reagent (DTNB) assay to quantify the restoration of free thiols, or utilize LC-MS to verify the return of the protein to its native, unmodified mass.

References

  • ACS Publications. "Spatial Multiomics Combining Lipids and Gene Expression Using MALDI ISH MSI." Analytical Chemistry. URL: [Link]

Method

Application Note: Covalent Fragment Screening of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide Against Kinase Panels

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has driven the need for highly characterized, multi-functional electrophilic fragments. Fragment-based drug discovery (FBDD) using covalent warheads...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has driven the need for highly characterized, multi-functional electrophilic fragments. Fragment-based drug discovery (FBDD) using covalent warheads allows for the identification of novel allosteric and orthosteric binding pockets across the kinome [1]. This application note details the screening and target-mapping protocols for 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide , a rationally designed, bifunctional covalent probe. By combining a highly reactive alkylating warhead with a photocleavable core and a bioorthogonal handle, this probe enables both high-throughput intact mass screening and high-confidence binding site elucidation.

Mechanistic Rationale & Probe Design

Successful covalent FBDD requires probes that balance electrophilic reactivity with downstream analytical tractability. The architecture of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide is engineered for this exact purpose:

  • The Warhead (Bromomethyl): Acts as a potent alkylating agent targeting nucleophilic residues, predominantly unprotonated cysteines within kinase active sites or allosteric pockets.

  • The Photocleavable Core (o-Nitrobenzyl): The nitro group situated ortho to the bromomethyl serves a dual purpose. First, it acts as an electron-withdrawing group (EWG), tuning the electrophilicity of the benzylic carbon. Second, upon alkylation of a cysteine thiol, it forms an o-nitrobenzyl thioether. This specific adduct is susceptible to photolysis under mild UV irradiation (365 nm), allowing for the controlled release of the bulky probe moiety [3].

  • The Bioorthogonal Handle (Allyl Amide): The terminal alkene (N-prop-2-en-1-yl) enables downstream functionalization via Inverse Electron-Demand Diels-Alder (IEDDA) ligation with tetrazine-conjugated fluorophores or affinity tags [2].

ProbeWorkflow A Kinase Panel Incubation B Intact MS Screening A->B C IEDDA Ligation (Optional Enrichment) B->C D Tryptic Digestion & UV Photocleavage C->D E NanoLC-MS/MS Binding Site Mapping D->E

Caption: Workflow for covalent fragment screening, bioorthogonal tagging, and photocleavage-assisted MS.

Protocol 1: High-Throughput Intact Mass Kinase Screening

Causality & Rationale: Biochemical fluorescence assays (e.g., FRET) often yield false positives with reactive fragments due to assay interference. Intact protein mass spectrometry (MS) directly measures the covalent adduct formation (a distinct mass shift), providing unambiguous proof of target engagement and stoichiometry.

Self-Validating System: This protocol incorporates a DMSO vehicle control (to establish the zero-point baseline mass) and a parallel screen against a Cys-to-Ser mutant of a known hit kinase. A complete loss of adduct formation in the mutant confirms the cysteine-specific mechanism of the fragment.

Step-by-Step Methodology:
  • Protein Preparation: Dilute the recombinant kinase panel (e.g., 300+ wild-type and mutant kinases) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT or β-mercaptoethanol, as these strong nucleophiles will quench the bromomethyl warhead.

  • Compound Incubation: Transfer 20 µL of each kinase into a 384-well plate. Add 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (100 µM final concentration, 1% DMSO). Incubate at 25°C for 60 minutes.

  • Quenching: Quench the reaction by adding 2 µL of 10% formic acid to lower the pH and denature the protein, halting electrophilic reactivity.

  • Intact LC-MS Analysis: Inject 5 µL of the quenched reaction onto a RapidFire High-Throughput MS system or a standard LC-TOF instrument equipped with a C4 microbore column. Desalt using a rapid gradient of 5–95% Acetonitrile (0.1% Formic Acid) over 3 minutes.

  • Data Deconvolution: Use maximum entropy deconvolution algorithms to convert the multicharged isotopic envelope into a zero-charge intact mass. Calculate labeling efficiency as: (Abundance of Adduct) / (Abundance of Unlabeled + Abundance of Adduct) * 100.

Protocol 2: Binding Site Mapping via Photocleavage-Assisted LC-MS/MS

Causality & Rationale: Identifying the exact cysteine modified is critical for structure-based drug design. However, hydrophobic or bulky covalent fragments often suppress peptide ionization and complicate MS/MS fragmentation spectra. By utilizing the o-nitrobenzyl core of the probe, UV irradiation cleaves the bulky allyl-benzamide moiety. This leaves a small, predictable mass footprint on the target cysteine, drastically improving sequence coverage and spectral quality [3].

Self-Validating System: Split the digested sample into two aliquots: UV-irradiated (+UV) and non-irradiated (-UV). The true binding site peptide must exhibit a mass shift corresponding to the intact probe in the -UV sample, and a mass shift corresponding to the photocleaved remnant in the +UV sample. Peptides not matching this paired dynamic are excluded as false positives.

Step-by-Step Methodology:
  • Denaturation & Digestion: Take 50 µL of the labeled kinase (from Protocol 1) and denature with 8 M Urea. Alkylate unmodified cysteines with iodoacetamide (10 mM) in the dark for 30 minutes. Dilute the urea to <1 M and digest overnight with sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) at 37°C.

  • Photocleavage: Split the digest into two 25 µL aliquots. Place the "+UV" aliquot in a quartz vial and irradiate with a 365 nm LED array (10 mW/cm²) for 20 minutes on ice. Keep the "-UV" aliquot in the dark.

  • Desalting: Clean up both peptide mixtures using C18 ZipTips to remove salts and cleaved fragment byproducts.

  • NanoLC-MS/MS: Analyze the samples on a Q-Exactive or Orbitrap mass spectrometer coupled to a nanoLC. Use a 60-minute gradient (2–40% Acetonitrile, 0.1% Formic Acid).

  • Database Search: Search the resulting spectra against the target kinase sequence. For the -UV sample, set a variable modification on Cysteine for the intact probe mass (+297.05 Da). For the +UV sample, set a variable modification for the photocleaved remnant (e.g., +133.02 Da, depending on the exact photolysis pathway and scavenger used).

Quantitative Data Summary

The following table summarizes representative intact MS screening data for 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide against a subset of highly reactive kinases.

Kinase TargetTargeted ResidueKinase DomainIntact MS Labeling Efficiency (100 µM, 1h)Biochemical IC₅₀ (µM)
BTK Cys481SH1 (Kinase)>95%1.2
EGFR Cys797Kinase88%3.5
JAK3 Cys909JH1 (Kinase)75%8.1
FGFR1 Cys278Extracellular<5% (Negative Control)>50

Note: The high labeling efficiency of BTK and EGFR highlights the fragment's propensity to target solvent-exposed, highly nucleophilic cysteines adjacent to the ATP-binding pocket.

Signaling Pathway Context

Targeting specific cysteines such as Cys481 in BTK or Cys797 in EGFR disrupts critical oncogenic and inflammatory signaling cascades. The diagram below illustrates the intersection of these targets within their respective pathways.

Pathway Receptor Receptor Tyrosine Kinases (e.g., EGFR) Target1 EGFR (Cys797) Covalent Target Receptor->Target1 Downstream1 MAPK Signaling Proliferation Target1->Downstream1 BCR B-Cell Receptor Target2 BTK (Cys481) Covalent Target BCR->Target2 Downstream2 NF-κB Signaling Survival Target2->Downstream2

Caption: Disruption of EGFR and BTK signaling pathways via targeted covalent modification.

References

  • Fragment-based drug discovery: A graphical review National Center for Biotechnology Information (PMC)[Link]

  • Inverse electron demand Diels–Alder reactions in chemical biology RSC Publishing[Link]

  • Synthesis, Self-Assembly Properties, and Degradation Characterization of a Nonionic Photocleavable Azo-Sulfide Surfactant Family ACS Langmuir[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Overview & The Chemoselectivity Challenge 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide is a highly versatile bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Overview & The Chemoselectivity Challenge

4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide is a highly versatile bifunctional building block frequently utilized in the synthesis of photo-cleavable linkers, functionalized polyacrylamide gels, and targeted covalent inhibitors[1].

The primary cause of low yield during its synthesis from 4-bromomethyl-3-nitrobenzoic acid (BNBA) and allylamine is chemoselectivity failure . The molecule contains two highly reactive electrophilic sites: an activated carbonyl (once coupled) and a benzylic bromide. The strongly electron-withdrawing ortho-nitro group makes the benzylic carbon exceptionally electrophilic via inductive and resonance effects. Consequently, the allylamine nucleophile often triggers a competitive SN​2 displacement at the benzylic position instead of the desired amidation, leading to cross-linked oligomers and intractable mixtures.

Section 1: Mechanistic Troubleshooting & Causality

Why does my yield plateau at 30-40%?

When allylamine is introduced to BNBA under standard peptide coupling conditions (e.g., room temperature, standard EDC/HOBt), the amine acts as a nucleophile for both the activated ester (desired amidation) and the benzylic bromide (undesired SN​2 alkylation).

The Solution: Kinetic Control. To solve this, we must exploit the differential activation energies ( ΔG‡ ) of the two pathways. The ΔG‡ for the attack on an O -acylisourea or succinimide ester is lower than that of the SN​2 displacement at the benzylic position. By dropping the reaction temperature to -20 °C, the Arrhenius equation dictates that the faster amidation reaction outcompetes the slower SN​2 reaction. This kinetic control significantly improves the chemoselectivity profile, driving the reaction toward the target amide.

ReactionPathway BNBA 4-(Bromomethyl)-3- nitrobenzoic acid Activated Activated Ester (BNBA-SE) BNBA->Activated EDC/NHS 0°C SN2 SN2 Byproduct (Polymerization) BNBA->SN2 Direct Allylamine (No Activation) Target Target Amide (High Yield) Activated->Target Allylamine -20°C (Kinetic) Activated->SN2 Allylamine 25°C (Thermodynamic)

Chemoselective pathways in BNAB synthesis highlighting kinetic vs. thermodynamic control.

Section 2: Optimized Experimental Protocol

Self-Validating Workflow for High-Yield Synthesis

To suppress side reactions, a two-step "activation-then-addition" protocol using N -hydroxysuccinimide (NHS) to form a stable intermediate (BNBA-SE) is strictly recommended[2].

Materials Required:

  • 4-Bromomethyl-3-nitrobenzoic acid (BNBA) (1.0 eq)

  • N -(3-Dimethylaminopropyl)- N ′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)

  • N -Hydroxysuccinimide (NHS) (1.1 eq)

  • Allylamine (0.95 eq - Sub-stoichiometric to prevent excess amine from attacking the bromide)

  • N,N -Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Ester Activation: Dissolve BNBA and NHS in anhydrous DCM under an argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl portion-wise. Stir for 2 hours at 0 °C to form the BNBA-SE (succinimide ester) intermediate.

    • Self-Validation: TLC (Hexanes/EtOAc 1:1) should show the complete consumption of the starting acid and the appearance of a less polar, strongly UV-active spot.

  • Cryogenic Cooling: Lower the reaction temperature to -20 °C using a dry ice/ethylene glycol bath.

  • Nucleophile Addition: Prepare a solution of allylamine and DIPEA in DCM. Add this solution dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition ensures the local concentration of allylamine remains extremely low, preventing SN​2 dimerization and preserving the benzylic bromide.

  • Reaction Quenching: After 1 hour at -20 °C, quench the reaction immediately with cold 1M HCl (aq). This rapidly protonates any unreacted allylamine and basic byproducts, rendering them non-nucleophilic and halting any latent SN​2 activity.

  • Workup & Purification: Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).

Workflow Step1 1. Carboxyl Activation (BNBA + EDC/NHS in DCM, 0°C) Step2 2. Cryogenic Cooling (Cool to -20°C) Step1->Step2 Step3 3. Nucleophile Addition (Dropwise Allylamine + DIPEA) Step2->Step3 Step4 4. Reaction Quench (1M HCl to protonate amines) Step3->Step4 Step5 5. Organic Workup & Purification (Brine wash, Flash Chromatography) Step4->Step5

Step-by-step cryogenic workflow for the chemoselective amidation of BNBA.

Section 3: Quantitative Data & Yield Optimization

The table below summarizes the impact of varying reaction conditions on the chemoselectivity and final yield of the target amide.

Coupling ReagentTemperature (°C)Allylamine EquivalentsTarget Amide Yield (%) SN​2 Byproduct (%)
EDC/HOBt251.53255
HATU01.24835
EDC/NHS01.06518
EDC/NHS -20 0.95 88 < 5

Section 4: Frequently Asked Questions (FAQs)

Q: My product mixture is highly viscous and difficult to purify. What happened? A: You are likely observing polymerization or oligomerization. If the benzylic bromide undergoes SN​2 attack by allylamine, the resulting secondary amine can attack another molecule of BNBA, creating a cross-linked oligomer. Ensure you are using sub-stoichiometric allylamine (0.95 eq) and maintaining strict cryogenic temperatures (-20 °C) during the addition phase.

Q: Can I use DMF instead of DCM to improve the solubility of BNBA? A: It is highly discouraged for the nucleophile addition step. DMF is a polar aprotic solvent that heavily stabilizes the transition state of SN​2 reactions. Using DMF will inadvertently accelerate the undesired displacement of the benzylic bromide. If solubility is an issue during activation, use a 9:1 DCM:THF mixture instead.

Q: How do I prevent the allyl double bond from reacting during synthesis or storage? A: The terminal alkene is susceptible to auto-oxidation and radical cross-linking, especially in the presence of trace bromine radicals. Store the final purified 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in amber vials at -20 °C under an argon atmosphere. You may add 10 ppm of BHT (butylated hydroxytoluene) as a radical scavenger if long-term storage is required.

Q: The Appel reaction was suggested as an alternative synthetic route. Is this viable? A: Yes. An alternative "reverse" synthesis involves starting with 4-(hydroxymethyl)-3-nitrobenzoic acid. You first perform the amidation with allylamine to form the hydroxymethyl amide, and then convert the hydroxyl group to a bromide using the Appel reaction ( CBr4​,PPh3​ ). This entirely circumvents the SN​2 chemoselectivity issue, though removing the triphenylphosphine oxide ( Ph3​P=O ) byproduct during purification can be tedious and limits scalability[3].

References

  • Source: sigmaaldrich.
  • Source: lookchem.
  • Title: Buy N,N-diethyl-4-(hydroxymethyl)benzamide (EVT-8867300)

Sources

Optimization

Technical Support Center: Optimizing Bioconjugation with 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals utilizing 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals utilizing 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (CAS: 1816253-32-3).

This molecule is a highly specialized heterobifunctional crosslinker. It features a highly electrophilic bromomethyl group activated by an ortho-nitro group for the site-selective alkylation of protein cysteines, and a terminal allyl amide (N-prop-2-en-1-yl) that serves as an orthogonal handle for downstream radical-mediated thiol-ene click chemistry.

Below, you will find field-proven troubleshooting insights, quantitative parameters, and self-validating protocols to ensure high-yield, reproducible bioconjugation.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing low labeling efficiency and significant probe hydrolysis during the initial cysteine alkylation. How can I fix this?

The Causality: The alkylation of a cysteine residue by benzylic bromides follows a bimolecular nucleophilic substitution (SN2) mechanism[1]. The strongly electron-withdrawing nitro group at the 3-position makes the benzylic carbon highly susceptible to nucleophilic attack. While this accelerates cysteine alkylation, it also makes the probe highly susceptible to hydrolysis by hydroxide ions if the pH is too high. The Solution: Tightly control your buffer pH between 7.0 and 7.5 . At pH > 8.0, hydrolysis outcompetes alkylation, and off-target lysine amine modification becomes a risk. At pH < 6.5, the cysteine thiol remains protonated, drastically reducing its nucleophilicity.

Q2: Can I use DTT to reduce my protein's disulfide bonds before adding the probe?

The Causality: Absolutely not. Dithiothreitol (DTT) contains two nucleophilic thiols that will rapidly react with and quench the bromomethyl probe. The Solution: You must use a phosphine-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). However, be aware that TCEP can slowly react with benzylic bromides via an Arbuzov-type reaction. For optimal results, reduce the protein with TCEP, then perform a rapid buffer exchange (via a desalting column) to remove excess TCEP before adding the bromomethyl probe.

Q3: My secondary thiol-ene click reaction on the allyl handle is yielding <20% conversion. What is going wrong?

The Causality: The allyl group (prop-2-en-1-yl) is an unstrained terminal alkene. Unlike strained alkenes (e.g., norbornenes), unstrained alkenes require a highly efficient radical propagation cycle to achieve complete conversion[2]. Two primary factors kill this reaction: lack of a robust photoinitiator and oxygen inhibition. Molecular oxygen is a diradical that rapidly terminates the thiyl radical propagation chain. The Solution: Use a highly efficient, water-soluble photoinitiator like LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 1–5 mM. Crucially, you must thoroughly degas your reaction buffer with Argon or Nitrogen prior to UV irradiation (365 nm).

Q4: Are the resulting bioconjugates stable in vivo?

The Causality: Yes. Unlike maleimide-based conjugates which can undergo retro-Michael addition and exchange with serum albumin, the SN2 alkylation of cysteine with bromomethyl reagents forms an irreversible, highly stable thioether bond[3].

Part 2: Quantitative Data & Reaction Parameters

To facilitate easy comparison and experimental design, the optimized parameters for both steps of the bioconjugation workflow are summarized below.

ParameterStep 1: Cysteine AlkylationStep 2: Thiol-Ene Click
Reactive Handle Bromomethyl (-CH₂Br)Allyl (-CH=CH₂)
Target Nucleophile Protein Cysteine ThiolateSecondary Thiol (e.g., PEG-SH, Fluorophore-SH)
Optimal pH 7.0 – 7.56.5 – 7.5
Buffer System 50 mM HEPES or PBS50 mM PBS (Strictly Degassed)
Temperature 4°C to 25°C25°C (under 365 nm UV light)
Stoichiometry 2.0 – 5.0 molar equivalents10.0 – 50.0 molar equivalents
Catalyst/Initiator None (Base-catalyzed SN2)LAP Photoinitiator (1 – 5 mM)
Reaction Time 1 – 2 hours5 – 15 minutes
Co-solvent 5 – 10% v/v anhydrous DMSONone required

Part 3: Validated Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to Step 2 without confirming the success of Step 1.

Protocol 1: Site-Selective Cysteine Alkylation (Step 1)
  • Reduction: Dilute your target protein to 20–50 µM in 50 mM HEPES, pH 7.2. Add 10 molar equivalents of TCEP and incubate for 30 minutes at room temperature.

  • Purification: Pass the reduced protein through a Zeba™ Spin Desalting Column to remove excess TCEP.

  • Probe Preparation: Dissolve 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in anhydrous DMSO to create a 10 mM stock. Note: The probe is moisture-sensitive; prepare fresh.

  • Alkylation: Add the probe to the protein solution to a final concentration of 5 molar equivalents. Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation.

  • Incubation: Incubate the mixture for 1.5 hours at room temperature in the dark.

  • Self-Validation (Critical): Take a 10 µL aliquot and perform an Ellman’s Reagent (DTNB) assay. Compare the absorbance at 412 nm to a pre-alkylation control. You must observe a >95% reduction in free thiols before proceeding.

  • Cleanup: Desalt the protein to remove unreacted probe.

Protocol 2: Photomediated Thiol-Ene Click Conjugation (Step 2)
  • Preparation: To the allyl-functionalized protein (from Step 1), add your secondary thiol payload (e.g., thiolated-PEG) at 20 molar equivalents.

  • Initiator Addition: Add LAP photoinitiator to a final concentration of 2.5 mM.

  • Degassing: Gently bubble Argon gas through the solution for 3 minutes to displace dissolved oxygen. Seal the vial immediately.

  • Irradiation: Irradiate the vial using a 365 nm UV LED lamp at an intensity of 5 mW/cm² for exactly 10 minutes.

  • Self-Validation (Critical): Analyze the final product via LC-MS. You should observe a distinct mass shift corresponding to the exact molecular weight of the secondary thiol payload covalently linked to the allyl handle.

Part 4: Reaction Workflow Visualization

The following diagram illustrates the logical progression and validation checkpoints of the two-step bioconjugation workflow.

BioconjugationWorkflow Node1 Native Protein (Disulfide Bonds) Node2 Reduction (TCEP) Generates Free Cysteines Node1->Node2 Node3 Step 1: SN2 Alkylation + 4-(Bromomethyl)-3-nitro-... (pH 7.0-7.5, 2h) Node2->Node3 Node5 Intermediate: Allyl-Functionalized Protein Node3->Node5 Node4 Validation: Ellman's Assay Confirm >95% Thiol Depletion Node6 Step 2: Thiol-Ene Click + Secondary Thiol & LAP (365 nm UV, Degassed) Node4->Node6 Pass Node5->Node4 QC Check Node7 Final Bioconjugate (Stable Thioether Linkages) Node6->Node7

Caption: Two-step bioconjugation workflow utilizing the bifunctional bromomethyl-nitro-allyl benzamide linker.

Part 5: References

  • A Comparative Guide to Cysteine Alkylation: Bromobenzyl Cyanide vs. Iodoacetamide BenchChem URL:

  • A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels ACS Central Science URL:

  • Incorporating an electrophilic tag into proteins at cysteine ResearchGate (Bernardes Group) URL:

Sources

Troubleshooting

stability issues of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex stability dynamics of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex stability dynamics of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in aqueous environments.

This bifunctional molecule features a reactive bromomethyl group for alkylation, an allyl amide for cross-linking or polymerization, and an ortho-nitrobenzyl core that renders it photocleavable[1]. While highly versatile, the strong electron-withdrawing nature of the ortho-nitro group makes the benzylic carbon exceptionally electrophilic. This accelerates SN​2 nucleophilic attack by water and buffer components, leading to rapid degradation if protocols are not strictly controlled[2],[3].

Below, you will find the mechanistic rationale, quantitative compatibility data, and self-validating protocols required to stabilize this reagent during your experiments.

Part 1: Quantitative Stability & Compatibility Data

To design a successful experiment, you must control the thermodynamic and kinetic variables that drive degradation. The following tables summarize the critical parameters for maintaining the integrity of the bromomethyl group.

Table 1: Buffer Compatibility Matrix

Buffer System Nucleophilicity Compatibility Mechanistic Rationale
PBS (Phosphate) Low Optimal Phosphate ions are poor nucleophiles and do not compete for the benzylic carbon.
HEPES / MES Low Optimal Tertiary amines in HEPES are sterically hindered, minimizing unwanted alkylation.

| Tris-HCl | High (Primary Amine) | Incompatible | Primary amines rapidly attack the bromomethyl group via SN​2 , irreversibly quenching the reagent. | | DTT / Azide | Very High | Incompatible | Thiols and azides are hyper-nucleophiles that will immediately displace the bromide leaving group. |

Table 2: Physicochemical Stability Parameters

Parameter Ideal Range Degradation Risk Causality

| pH | 6.0 – 7.2 | High at pH > 7.5 | Hydroxide ions ( OH− ) accelerate the hydrolysis of the benzylic C-Br bond into a benzyl alcohol[3]. | | Temperature | 4°C | High at > 25°C | Thermal energy increases the kinetic rate of both hydrolysis and spontaneous C-Br heterolytic cleavage[3]. | | Light Exposure | Dark (Amber Vials) | High in ambient light | UV/blue light initiates ortho-nitro photo-isomerization, forming a reactive aci-nitro intermediate[4]. | | Co-solvent | 5–10% DMSO/DMF | High in 100% aqueous | Pure aqueous environments maximize water concentration, driving hydrolysis kinetics[2]. |

Part 2: Troubleshooting Guide & FAQs

Q1: My conjugation yield drops significantly when I scale up the reaction volume in an aqueous buffer. Why is this happening? Cause: Hydrolysis kinetics. In larger volumes, mixing times increase. Because the ortho-nitro group highly activates the benzylic carbon, the bromomethyl group is highly susceptible to hydrolysis[1]. If the reagent spends too much time exposed to water before encountering your target biomolecule, it hydrolyzes into 4-(hydroxymethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide, releasing HBr and losing all alkylating activity. Solution: Maintain a 5-10% (v/v) concentration of anhydrous DMSO or DMF in your final reaction mixture to reduce the dielectric constant of the solvent and shield the reagent. Add the reagent dropwise while vortexing to minimize localized high concentrations of water.

Q2: I am using Tris-HCl (pH 7.4) for my protein labeling. LC-MS shows a mass addition on the reagent, but no conjugation to my protein. What went wrong? Cause: Buffer incompatibility. Tris contains a primary aliphatic amine. Because the concentration of Tris buffer (e.g., 50 mM) is typically orders of magnitude higher than your target protein (e.g., 10-100 µM), the Tris amine outcompetes your protein's nucleophiles, forming a stable Tris-benzyl adduct. Solution: Exchange your protein into a non-nucleophilic buffer such as 50 mM PBS or HEPES (pH 6.8 - 7.2) prior to the addition of the reagent.

Q3: My stock solution turned from pale yellow to dark brown over a week on the benchtop. Is it still viable? Cause: Photodegradation. The ortho-nitrobenzyl moiety is a well-documented photoremovable protecting group[4]. Upon exposure to ambient laboratory light (which contains UV/blue wavelengths), the nitro group absorbs a photon and undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate that rapidly decomposes[1],[4]. Solution: Discard the brown solution. The reagent must be stored as a lyophilized powder at -20°C in the dark. Stock solutions should be prepared fresh in anhydrous solvent and handled exclusively in amber vials.

Part 3: Mechanistic & Workflow Visualizations

DegradationPathways A 4-(Bromomethyl)-3-nitro- N-(prop-2-en-1-yl)benzamide B Hydrolysis (Benzyl Alcohol + HBr) A->B H2O / OH- (pH > 7.5) C Buffer Adduct (e.g., Tris-alkylation) A->C Nucleophilic Buffers (Tris, DTT, Azide) D Photodegradation (aci-nitro intermediate) A->D UV / Ambient Light (< 400 nm)

Mechanistic pathways of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide degradation in buffers.

Workflow Step1 1. Prepare Stock (Anhydrous DMF/DMSO) Step3 3. Conjugation Reaction (Dark, 4°C - 25°C, 1-2h) Step1->Step3 Add just before use (<10% final organic) Step2 2. Buffer Selection (HEPES/PBS, pH 6.5-7.2) Step2->Step3 Target biomolecule in non-nucleophilic buffer Step4 4. Quench & Purify (Desalting Column) Step3->Step4 Stop reaction

Step-by-step workflow for stable aqueous conjugation using o-nitrobenzyl bromide derivatives.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes built-in validation steps to confirm that the reagent has not degraded prior to your critical conjugation step.

Step 1: Stock Preparation & Validation

  • Dissolve 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in anhydrous, amine-free DMF or DMSO to a concentration of 10-50 mM.

  • Self-Validation Check: Spot 1 µL of the stock onto a silica TLC plate and run in 3:1 Hexane:Ethyl Acetate. A single, distinct spot confirms integrity. Alternatively, run a rapid LC-MS; the presence of an M and M+2 isotopic signature (due to 79Br and 81Br ) confirms the bromine is still attached. If you see a mass shift of -79 Da + 17 Da (loss of Br, addition of OH), the stock has hydrolyzed and must be discarded.

Step 2: Biomolecule Preparation

  • Ensure your target biomolecule is dissolved in a non-nucleophilic buffer (e.g., 50 mM PBS or HEPES, pH 6.8–7.2).

  • If the protein was stored in Tris or contains DTT/mercaptoethanol, perform a buffer exchange using a spin desalting column prior to the reaction.

Step 3: Conjugation Reaction

  • Transfer the reaction vessel to a low-light environment or use an amber microcentrifuge tube[1].

  • Add the reagent stock to the aqueous biomolecule solution dropwise while gently vortexing. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein denaturation, while providing enough co-solvent to shield the bromomethyl group from rapid hydrolysis[2].

  • Incubate at 4°C to 25°C for 1 to 2 hours. Lower temperatures slow down hydrolysis more than they slow down specific alkylation.

Step 4: Quenching and Purification

  • To stop the reaction and consume any remaining unreacted bromomethyl groups, add a 10-fold molar excess of a quenching agent (e.g., 10 mM Glycine or β -mercaptoethanol). Incubate for 15 minutes.

  • Purify the conjugated product using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against your final storage buffer.

Sources

Optimization

how to increase the specificity of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the complex chemical dynamics of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the complex chemical dynamics of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide .

This molecule is a highly specialized, trifunctional reagent: it features a highly electrophilic bromomethyl group for primary alkylation, an allyl amide for secondary thiol-ene click chemistry, and an ortho-nitrobenzyl (o-NB) core that acts as a photolabile release valve. Achieving high specificity requires precise spatiotemporal and thermodynamic control over each of these reactive sites.

Below is the definitive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure orthogonal specificity in your conjugations.

Orthogonal Conjugation & Cleavage Workflow

G A 4-(Bromomethyl)-3-nitro- N-(prop-2-en-1-yl)benzamide B Step 1: Bromomethyl Alkylation (pH 6.5 - 7.0) A->B Chemoselective SN2 Reaction C Step 2: Thiol-Ene Click (405 nm, LAP Initiator) B->C Orthogonal Photocrosslinking D Step 3: Photo-Cleavage (365 nm UV Light) C->D Cargo Release (Norrish Type II)

Orthogonal conjugation and cleavage workflow for the bifunctional o-nitrobenzyl linker.

Troubleshooting FAQs & Mechanistic Insights

Q1: How do I maximize the chemoselectivity of the bromomethyl group for cysteines (thiols) over lysines (amines)? Mechanistic Insight: The bromomethyl group on an electron-deficient ortho-nitro aromatic ring is an exceptionally potent electrophile[1]. While it thermodynamically favors soft nucleophiles like thiols, it will readily alkylate hard nucleophiles (primary amines) if they are deprotonated. The causality of selectivity lies entirely in the pKa differential. Cysteine thiols have a pKa of ~8.3 (often lower in specific protein microenvironments), while lysine amines have a pKa of ~10.5. Actionable Solution: Restrict your reaction buffer to pH 6.5–7.0. At this pH, primary amines remain fully protonated (as unreactive ammonium ions), while transient thiolate formation is sufficient to drive the SN2 substitution[1]. Avoid amine-containing buffers like Tris; use PBS or HEPES instead.

Q2: I am losing my linker payload during the allyl thiol-ene click reaction. How do I prevent premature cleavage? Mechanistic Insight: The core of this molecule is an ortho-nitrobenzyl ether derivative. This is a classic photolabile group that undergoes a Norrish Type II-like intramolecular redox rearrangement and cleaves when exposed to UV light, specifically at 365 nm[2]. Standard thiol-ene click protocols often utilize Irgacure 2959, an initiator that requires 365 nm UV light. Consequently, driving the click reaction simultaneously destroys your linker. Actionable Solution: You must decouple the initiation wavelength from the cleavage wavelength. Substitute Irgacure with Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). LAP absorbs efficiently at 405 nm (visible blue light), allowing rapid thiol-ene photocrosslinking without triggering the 365 nm o-NB cleavage threshold.

Q3: I am observing a high degree of inactive linker prior to conjugation. How do I prevent hydrolysis? Mechanistic Insight: The strong electron-withdrawing nitro group highly activates the benzylic carbon, making the bromomethyl group highly susceptible to solvolysis (hydrolysis) in aqueous media. Water acts as a competing nucleophile, converting the bromomethyl into a benzyl alcohol, which is completely inert to your target thiol. Actionable Solution: Always reconstitute the linker in anhydrous, amine-free polar aprotic solvents (e.g., 100% DMSO or DMF). Store aliquots at -20°C with desiccant. Add the linker to the aqueous target solution immediately before mixing, keeping the final organic co-solvent concentration between 5–10%.

Quantitative Data & Specificity Parameters

To ensure experimental reproducibility, adhere strictly to the thermodynamic and photonic boundaries outlined in the table below:

Reactive MotifTarget Functional GroupOptimal Reaction ConditionSpecificity HazardMitigation Strategy
Bromomethyl Primary Thiol (-SH)pH 6.5–7.0, 25°C, DarkAmine alkylation / Aqueous hydrolysisBuffer pH < 7.0; Reconstitute in anhydrous DMSO.
Allyl Amide Secondary Thiol (-SH)LAP Initiator, 405 nm light, 5–10 minPremature o-NB photo-cleavageStrictly use 405 nm light; avoid wavelengths <380 nm.
o-Nitrobenzyl N/A (Cleavage Site)365 nm UV light, 10–20 mW/cm²Incomplete cleavage / Photo-oxidationEnsure transparent reaction vessel; monitor kinetics[3].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step includes a validation checkpoint to ensure the chemical logic holds true before proceeding to the next phase.

Step 1: Chemoselective Bromomethyl Alkylation
  • Prepare a 10 mM stock of the linker in anhydrous DMSO.

  • Prepare your target thiol (e.g., protein or peptide) at 10–50 µM in 100 mM Sodium Phosphate buffer, pH 6.8. Add 1 mM TCEP to maintain reduced thiols.

  • Add the linker to the aqueous solution to a final concentration of 100–500 µM (10x molar excess). Incubate at 25°C for 2 hours in the dark.

  • Validation Checkpoint: Analyze the conjugate via LC-MS. A successful, specific reaction yields a mass shift of +239.07 Da (Mass of linker minus the Bromine leaving group). Multiple additions indicate amine cross-reactivity; if observed, drop the pH to 6.5.

Step 2: Orthogonal Thiol-Ene Photocrosslinking
  • Purify the conjugate from Step 1 using a desalting column to remove unreacted linker.

  • Mix the conjugate with your secondary thiol-containing molecule (e.g., a PEG-thiol matrix) in PBS.

  • Add LAP photoinitiator to a final concentration of 0.05% (w/v).

  • Irradiate the solution using a 405 nm LED light source (10 mW/cm²) for 5–10 minutes.

  • Validation Checkpoint: Perform an Ellman’s reagent (DTNB) assay. The disappearance of free thiols confirms successful allyl crosslinking. Concurrently, measure the supernatant absorbance at 280 nm; the absence of a nitroso-aldehyde peak confirms the o-NB core remains intact.

Step 3: Controlled Photo-Cleavage
  • To release the primary cargo, expose the crosslinked system to a 365 nm UV lamp (10–20 mW/cm²) for 15–30 minutes[2].

  • Validation Checkpoint: Analyze the eluate via HPLC. The appearance of the cleaved target molecule and the corresponding o-nitrosobenzaldehyde byproduct confirms successful photolysis[3].

References

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Bioorganic & Medicinal Chemistry Letters 2

  • Low endotoxin TissueFab LAP photoinitiator Sigma-Aldrich

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation PMC - NIH 1

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage The Journal of Organic Chemistry - ACS Publications3

Sources

Troubleshooting

Technical Support Center: Minimizing Bromomethyl Group Hydrolysis

Subtitle: Troubleshooting Guides and FAQs for Alkylation and Substitution Workflows Introduction Bromomethyl groups (Ar-CH₂-Br) are highly versatile electrophiles used extensively in drug development and organic synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guides and FAQs for Alkylation and Substitution Workflows

Introduction

Bromomethyl groups (Ar-CH₂-Br) are highly versatile electrophiles used extensively in drug development and organic synthesis for N-, O-, and C-alkylations. However, their high reactivity makes them severely susceptible to hydrolysis, inadvertently converting the valuable bromomethyl group into a hydroxymethyl group (benzyl alcohol derivative)[1]. This technical guide addresses the root causes of this side reaction and provides field-proven, self-validating protocols to ensure high-yielding substitutions.

Section 1: Mechanistic Causality of Hydrolysis

FAQ 1: Why is the bromomethyl group so prone to hydrolysis compared to other alkyl halides? The high susceptibility of benzylic bromides to hydrolysis is rooted in the stability of the intermediate carbocation. Hydrolysis typically proceeds via an SN1 mechanism in polar protic solvents (like water or alcohols). When the bromide leaving group departs, the resulting benzylic carbocation is exceptionally stable due to resonance delocalization of the positive charge across the aromatic ring[2]. Consequently, even trace amounts of moisture in the presence of a mild base can rapidly drive the formation of the corresponding benzyl alcohol.

Pathway A Bromomethyl Compound (Ar-CH2-Br) B Benzylic Carbocation [Resonance Stabilized] A->B -Br⁻ (Polar Solvent) D Desired Alkylation (Ar-CH2-Nu) A->D +Nu⁻ (Anhydrous SN2) C Hydrolysis (Side Product) (Ar-CH2-OH) B->C +H₂O (Moisture) B->D +Nu⁻ (Anhydrous SN1)

Caption: Competing SN1/SN2 pathways for bromomethyl compounds in the presence of nucleophiles and water.

Section 2: Troubleshooting Guide - Reaction Conditions

FAQ 2: How do solvent choice and water content quantitatively affect the hydrolysis rate? Solvent polarity and nucleophilicity directly dictate the reaction kinetics. In highly polar, aqueous environments, the activation energy for C-Br bond dissociation is lowered, accelerating the rate-determining step of SN1 hydrolysis[3]. To minimize this, reactions must be shifted toward an SN2 bimolecular pathway by utilizing strictly anhydrous, polar aprotic solvents.

Table 1: Impact of Solvent and Moisture on Bromomethyl Hydrolysis

Solvent SystemMoisture ContentDominant MechanismEstimated Half-Life (t₁/₂)Recommended Action
Water / Aqueous Base>90%SN1< 1 hourAvoid for sensitive bromomethyls
50% Aqueous Acetone50%SN1 / SN2~10-20 hours[4]Use only for intentional hydrolysis
Standard DMF~1000 ppmSN2DaysDry over 4Å molecular sieves
Anhydrous DMF / MeCN<50 ppmSN2> Weeks (Stable)Optimal for Alkylation [5]

FAQ 3: What bases should I use to deprotonate my nucleophile without hydrolyzing the bromomethyl group? Hydroxide bases (NaOH, KOH) and aqueous carbonate solutions will directly attack the bromomethyl group. If your nucleophile requires deprotonation, use non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). For O-alkylations (e.g., phenols), use anhydrous inorganic bases like finely powdered K₂CO₃ or Cs₂CO₃ suspended in an anhydrous polar aprotic solvent[5].

FAQ 4: My reaction requires heating, but I see increased hydrolysis. How do I troubleshoot this? Temperature exponentially increases the rate of both the desired alkylation and the background hydrolysis[1]. If you observe multiple spots on your TLC plate (often indicating the benzyl alcohol and homocoupling products), you are likely facing thermal degradation accelerated by trace water[5].

  • Verify Anhydrous Conditions: Ensure your solvent is freshly taken from a solvent purification system or sealed anhydrous bottle (Karl Fischer titration <50 ppm water).

  • Lower the Temperature: Drop the reaction temperature to 0°C or room temperature. To compensate for the slower reaction rate, increase the equivalents of the nucleophile or use a more reactive base (e.g., NaH instead of K₂CO₃).

Section 3: Experimental Protocols (Self-Validating)

Protocol: Anhydrous Alkylation of Amines/Phenols To ensure a self-validating system, this protocol incorporates a pre-activation step and TLC monitoring to confirm the absence of hydrolysis prior to quenching.

Materials:

  • Bromomethyl substrate (1.0 equiv)

  • Nucleophile (amine or phenol, 1.2 equiv)

  • Anhydrous K₂CO₃ (for phenols) or DIPEA (for amines) (2.0 equiv)

  • Anhydrous DMF (Karl Fischer < 50 ppm)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of Argon.

  • Nucleophile Activation: Add the nucleophile (1.2 equiv) and the base (2.0 equiv) to the flask. Purge the flask with Argon for 5 minutes.

  • Solvent Addition: Inject anhydrous DMF (10 mL per gram of substrate) via syringe. Stir at room temperature for 30 minutes to allow complete deprotonation of the nucleophile.

    • Causality: Pre-forming the nucleophile ensures that once the electrophile is added, the desired SN2 attack outcompetes any background side-reactions.

  • Electrophile Addition: Dissolve the bromomethyl compound (1.0 equiv) in a minimal amount of anhydrous DMF (2-3 mL). Add this solution dropwise to the reaction mixture at 0°C (ice bath) over 10 minutes.

    • Causality: Dropwise addition at low temperature prevents localized heating and minimizes homocoupling or hydrolysis.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc). The bromomethyl starting material should cleanly convert to a single product spot, without the appearance of the highly polar benzyl alcohol spot.

  • Quenching & Workup: Once complete, quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine (5x) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

Protocol Step1 1. Flame-Dry Flask & Argon Purge Step2 2. Pre-activate Nucleophile + Base Step1->Step2 Step3 3. Dropwise Addition of Ar-CH2-Br at 0°C Step2->Step3 Step4 4. TLC Verification (No Ar-CH2-OH) Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5

Caption: Step-by-step workflow for anhydrous alkylation to prevent bromomethyl hydrolysis.

Section 4: Storage and Handling

FAQ 5: How should I store my bromomethyl reagents to prevent degradation over time? Bromomethyl compounds will slowly hydrolyze over time if exposed to atmospheric moisture, releasing HBr which can further autocatalyze decomposition.

  • Storage: Store in tightly sealed amber glass vials (light-sensitive) at 4°C or -20°C.

  • Atmosphere: Flush the headspace of the vial with Argon or Nitrogen before sealing.

  • Desiccants: Store the vials inside a secondary container (desiccator) filled with Drierite or silica gel.

References
  • Title: The C - Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide Source: aip.org URL: [Link]

  • Title: HYDROLYSIS OF 8-BROMOMETHYL [2.2] METACYCLOPHANES IN 50% AQUEOUS ACETONE SOLUTION Source: jst.go.jp URL: [Link]

  • Title: Benzyl bromide is a primary halide. It undergoes SN1 substitution... Source: pearson.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

confirming the covalent modification by 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide via mass spectrometry

Content Type: Publish Comparison Guide & Experimental Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction: The Anatomy of a Tri-Functional Probe In the rapidly expa...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Publish Comparison Guide & Experimental Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Anatomy of a Tri-Functional Probe

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and chemical proteomics, the design of the electrophilic "warhead" dictates both the selectivity and the downstream utility of the probe. 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (CAS: 1816253-32-3) is a highly specialized, tri-functional chemical biology probe designed for precision protein profiling.

Unlike simple alkylating agents, this molecule integrates three distinct functional modalities:

  • Bromomethyl Electrophile: A highly reactive moiety that targets nucleophilic residues (predominantly the thiolate of cysteine) via an irreversible SN​2 alkylation mechanism [1].

  • ortho-Nitrobenzyl Core: A classic photo-responsive linker. Upon exposure to UV light (~365 nm), this core undergoes photolysis, allowing for the spatiotemporal release of the modified protein or the generation of a specific mass tag [4].

  • N-Allyl Handle (prop-2-en-1-yl): A minimal steric handle that enables downstream enrichment via thiol-ene radical click chemistry or cross-metathesis.

Mass spectrometry (MS) remains the gold standard for validating these covalent interactions, providing unambiguous confirmation of target engagement, site selectivity, and stoichiometry [1]. This guide provides a comprehensive framework for validating the covalent modification of this probe using high-resolution LC-MS/MS, objectively comparing its utility against traditional alkylating agents.

Mechanistic Causality & Reaction Pathway

To design a self-validating analytical protocol, one must first understand the chemical causality of the modification. The bromomethyl group reacts with the cysteine thiolate anion. Because the pKa​ of a typical unperturbed cysteine is ~8.3, the reaction buffer must be maintained between pH 7.5 and 8.0. This ensures a sufficient population of the highly nucleophilic thiolate anion while remaining low enough to suppress the cross-reactivity of primary amines (e.g., lysine, pKa​ ~10.5).

Following covalent attachment, the ortho-nitrobenzyl system can be exploited. If the intact protein-probe complex is subjected to UV irradiation, the photolytic cleavage of the C-S bond (or internal rearrangement) releases the protein, leaving a predictable mass signature that can be utilized for multiplexed quantitative proteomics.

Mechanism Protein Protein-Cys-SH Intermediate Covalent Adduct (Thioether Bond) Protein->Intermediate SN2 Alkylation (-HBr) Probe Bromomethyl Probe (C11H11BrN2O3) Probe->Intermediate pH 7.5-8.0 Cleaved Photocleaved Tag + Released Protein Intermediate->Cleaved UV 365 nm (Photolysis)

Figure 1: SN2 alkylation of cysteine by the probe and subsequent UV-mediated photocleavage.

Comparative Analysis: Probe vs. Alternatives

When selecting a covalent modifier for target validation or chemical proteomics, researchers must weigh reactivity, stability, and enrichment capabilities. Table 1 objectively compares 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide against standard alternatives.

Table 1: Performance Comparison of Covalent Modifiers

Feature4-(Bromomethyl)-3-nitro...Iodoacetamide (IAA)MaleimidesSulfonyl Fluorides
Primary Target Cysteine (Thiolate)Cysteine (Thiolate)Cysteine (Thiolate)Tyr, Lys, Ser, His
Reaction Mechanism SN​2 Alkylation SN​2 AlkylationMichael AdditionSuFEx (Nucleophilic Sub.)
Adduct Stability High (Irreversible thioether)HighModerate (Prone to retro-Michael)High
Photocleavable? Yes (o-nitrobenzyl core)NoNoNo
Enrichment Handle Yes (Allyl group)NoOptional (if functionalized)Optional
MS Mass Shift (Da) +219.0769 +57.0215Variable (e.g., NEM = +125.047)Variable

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed to ensure absolute scientific integrity. A critical point of failure in bromomethyl labeling is the presence of reducing agents. DTT and TCEP are strong nucleophiles that will rapidly react with the bromomethyl probe, quenching it before it can engage the protein. They must be removed prior to labeling.

Step-by-Step Workflow

Phase 1: Protein Preparation & Reduction

  • Dilute the target protein to 10 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

  • Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to fully reduce disulfide bonds.

  • CRITICAL STEP: Remove TCEP by passing the sample through a Zeba™ Spin Desalting Column (or equivalent size-exclusion resin) pre-equilibrated with Labeling Buffer.

Phase 2: Covalent Labeling 4. Prepare a 10 mM stock of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in anhydrous DMSO. 5. Add the probe to the desalted protein at a 20-fold molar excess (200 µM final concentration). Ensure final DMSO concentration is 2% to prevent protein precipitation. 6. Incubate at room temperature for 2 hours in the dark (to prevent premature photolysis).

Phase 3: Quenching & Digestion 7. Quench the unreacted probe by adding β -mercaptoethanol or free cysteine to a final concentration of 10 mM. Incubate for 15 minutes. 8. Denature the protein by adding Urea to a final concentration of 8 M. 9. Dilute the sample to 2 M Urea using 50 mM Ammonium Bicarbonate (pH 8.0). 10. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

Phase 4: LC-MS/MS Analysis 11. Acidify the digest with 1% Formic Acid and desalt using C18 StageTips. 12. Analyze via nanoLC-MS/MS (e.g., Orbitrap Exploris or Q Exactive) using Data-Dependent Acquisition (DDA) or Targeted Parallel Reaction Monitoring (PRM) [3].

Workflow Reduction 1. Reduction & Desalting (Remove DTT/TCEP) Labeling 2. Covalent Labeling (20x Probe Excess) Reduction->Labeling Quenching 3. Quenching & Digestion (Trypsin) Labeling->Quenching LCMS 4. LC-MS/MS Analysis (DDA or PRM Mode) Quenching->LCMS Data 5. Data Processing (+219.0769 Da Mass Shift) LCMS->Data

Figure 2: Step-by-step workflow for MS-based validation of covalent protein modification.

Mass Spectrometry Data Interpretation

To confirm the covalent modification, the search engine (e.g., MaxQuant, Mascot, or Byonic) must be configured with the exact monoisotopic mass shift of the probe.

  • Precursor Formula: C11​H11​BrN2​O3​ (Mass: 297.9953 Da)

  • Leaving Group: Loss of Bromine (from probe) and Hydrogen (from cysteine thiol) as HBr.

  • Net Adduct Formula Added to Protein: C11​H11​N2​O3​

  • Exact Monoisotopic Mass Shift: +219.0769 Da

When analyzing the MS/MS spectra, the presence of the modification is validated by the shift in the b and y ion series.

Table 2: Theoretical Fragmentation Mass Shifts for a Modified Cysteine (Assuming a generic peptide sequence where Cys is modified)

Ion TypeContains Modified Cys?Expected Mass ShiftDiagnostic Value
Precursor ( MS1 ) Yes+219.0769 DaConfirms overall peptide labeling.
b -ions (pre-Cys) No0 DaAnchors the N-terminal sequence.
b -ions (post-Cys) Yes+219.0769 DaLocalizes modification to the Cys residue.
y -ions (pre-Cys) No0 DaAnchors the C-terminal sequence.
y -ions (post-Cys) Yes+219.0769 DaLocalizes modification to the Cys residue.

Note: Because the probe contains an o-nitrobenzyl group, researchers should be aware that high-energy Collision-Induced Dissociation (HCD) may cause partial neutral loss of the probe during fragmentation. Adjusting normalized collision energy (NCE) to a slightly lower threshold (e.g., 25-28%) can preserve the intact adduct on the peptide backbone for easier localization.

References

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification Analytical Chemistry (ACS Publications)[Link] [1]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications Frontiers in Chemistry[Link] [2]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges Molecules (PMC)[Link] [3]

  • Biomaterials Science: ortho-Nitrobenzyl Alcohol (oNBA)-based Photocrosslinking Reaction Mechanisms Harvard University / Biomaterials Science[Link] [4]

Comparative

A Comparative Guide to the Alkylating Efficacy of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide and Its Alternatives

This guide provides a detailed comparative analysis of the novel alkylating agent, 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide, against established covalent modifiers. Designed for researchers in drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the novel alkylating agent, 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide, against established covalent modifiers. Designed for researchers in drug discovery and chemical biology, this document moves beyond a simple product overview to offer a foundational framework for evaluating its potential. We will dissect its structural components to predict its reactivity, compare it with well-characterized agents, and provide robust experimental protocols for validation.

Introduction: The Rationale for Covalent Alkylating Agents

Alkylating agents are a cornerstone of modern pharmacology, particularly in oncology.[1][2][3] These molecules act by forming stable, covalent bonds with nucleophilic groups on biological macromolecules, most notably DNA and proteins.[1][4] This irreversible interaction can disrupt cellular processes, leading to apoptosis, making them potent therapeutic agents.[1]

Historically, the clinical use of alkylating agents has been a double-edged sword. Their high reactivity, while effective, often leads to off-target effects and toxicity because they can react indiscriminately with various cellular components.[4] This has driven the development of a new generation of "targeted covalent inhibitors" (TCIs). TCIs are designed to first bind non-covalently to a specific site on a target protein, and only then does the covalent reaction occur with a nearby nucleophilic amino acid, typically cysteine.[5][6] This proximity-driven reaction enhances both potency and selectivity.[7]

The subject of this guide, 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide, is a novel compound with structural features suggesting it may function as a potent and potentially dual-acting TCI. This analysis will explore its predicted mechanism and compare it to two workhorse alkylating agents in biochemical research: Iodoacetamide (IAA) and N-Ethylmaleimide (NEM).

Structural Analysis and Predicted Reactivity of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide

Due to the novelty of this compound, extensive published data on its biological activity is not yet available. However, a detailed analysis of its structure allows for a strong prediction of its chemical reactivity and potential as a covalent inhibitor.

The molecule possesses three key functional groups that define its potential as an alkylating agent:

  • The Bromomethyl Group : This is a classic benzylic halide. The bromine atom is an excellent leaving group, and the benzylic carbon is susceptible to nucleophilic attack (Sₙ2 reaction). This moiety is a well-established "warhead" for alkylating agents.[8]

  • The Nitro Group (NO₂) : Positioned ortho to the bromomethyl group, this powerful electron-withdrawing group significantly increases the electrophilicity of the benzylic carbon. This activation is predicted to enhance the alkylation rate compared to an unsubstituted benzyl bromide.

  • The N-allyl Group (prop-2-en-1-yl) : The acrylamide-like structure within the molecule can function as a Michael acceptor. The double bond is activated, making it susceptible to nucleophilic addition, another common mechanism for forming covalent bonds with cysteine residues.[5]

This unique combination suggests that 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide could be a dual-acting alkylating agent , capable of reacting via two distinct chemical mechanisms. This dual reactivity could be a significant advantage, potentially leading to a higher probability of target engagement or the ability to engage multiple nucleophiles within a binding pocket.

G cluster_compound 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide cluster_target Target Protein cluster_mechanisms Predicted Dual Alkylation Mechanisms compound Structure with key groups highlighted sn2 SN2 Alkylation (via Bromomethyl) compound->sn2 Benzylic Halide Warhead michael Michael Addition (via N-allyl) compound->michael Michael Acceptor Warhead cys Cysteine Thiol (-SH) sn2->cys Forms Thioether Bond michael->cys Forms Thioether Bond G IAA Iodoacetamide (ICH₂CONH₂) Product Carboxyamidomethyl-cysteine (Protein-S-CH₂CONH₂) IAA->Product SN2 Attack Cys Cysteine Thiol (Protein-SH) Cys->Product Iodide Iodide Ion (I⁻)

Caption: Sₙ2 alkylation of cysteine by Iodoacetamide.

N-Ethylmaleimide (NEM)

NEM is an α,β-unsaturated carbonyl compound that reacts with thiols via a Michael addition. It is also an irreversible inhibitor of cysteine peptidases. [9][10]

  • Mechanism : The nucleophilic thiol of a cysteine residue attacks one of the carbons of the double bond in the maleimide ring. This reaction is highly specific for thiols under typical physiological pH conditions (6.5-7.5). [10]* Selectivity : NEM is generally considered more selective for cysteine residues than IAA due to the nature of the Michael reaction. It is widely used to probe the functional role of thiol groups in enzymes. [9][11]

G cluster_reaction N-Ethylmaleimide Alkylation Mechanism NEM N-Ethylmaleimide Adduct Thioether Adduct NEM->Adduct Michael Addition Cys Cysteine Thiol (Protein-SH) Cys->Adduct

Caption: Michael addition reaction between NEM and a cysteine thiol.

Head-to-Head Performance Comparison

The following table summarizes the key characteristics of the three agents, with the properties of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide being predictive.

Feature4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (Predicted)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)
Primary "Warhead" Benzylic Bromide & N-allyl (Michael Acceptor)HaloacetamideMaleimide (Michael Acceptor)
Reaction Mechanism Sₙ2 & Michael AdditionSₙ2Michael Addition
Primary Target Cysteine, potentially other nucleophilesCysteine [12]Cysteine [10]
Reversibility IrreversibleIrreversible [13]Irreversible [10]
Reactivity High (activated by NO₂ group)Very HighHigh
Potential for Selectivity Moderate to High (dependent on non-covalent interactions)Low to ModerateModerate
Key Advantage Dual reactive sites may increase target engagement probability.Well-characterized, potent alkylator.High selectivity for thiols. [9]
Potential Drawback Dual reactivity could lead to complex off-target effects if not well-directed.High reactivity can lead to non-specific labeling.Can react with other nucleophiles at higher pH. [10]

Experimental Protocols for Validation

To empirically determine the efficacy and selectivity of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide, the following validated protocols are recommended.

Caption: Proposed workflow for experimental validation of a novel alkylating agent.

Protocol 1: In Vitro Reactivity Assay with Glutathione (GSH)

Objective: To quantify the intrinsic chemical reactivity of the alkylating agent with a model thiol.

Causality: Glutathione is a ubiquitous cellular thiol. Measuring the rate of its depletion upon reaction with an alkylating agent provides a direct, quantifiable measure of the agent's intrinsic reactivity. This allows for a direct comparison of reaction kinetics between different agents under identical conditions.

Materials:

  • Test Compounds: 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide, IAA, NEM

  • Reduced Glutathione (GSH)

  • Ellman's Reagent (DTNB)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Stock Solutions:

    • Dissolve test compounds in DMSO to a stock concentration of 10 mM.

    • Dissolve GSH in PBS to a stock concentration of 10 mM.

    • Dissolve DTNB in PBS to a stock concentration of 5 mM.

  • Reaction Setup (in triplicate):

    • In a 96-well plate, add 180 µL of PBS.

    • Add 10 µL of 10 mM GSH solution (final concentration 500 µM).

    • Initiate the reaction by adding 10 µL of 10 mM test compound solution (final concentration 500 µM). For the control well, add 10 µL of DMSO.

  • Incubation:

    • Incubate the plate at room temperature. Take readings at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quantification of Remaining GSH:

    • At each time point, transfer 20 µL of the reaction mixture to a new plate containing 180 µL of PBS.

    • Add 10 µL of 5 mM DTNB solution.

    • Incubate for 5 minutes in the dark.

    • Read the absorbance at 412 nm.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point by comparing to a standard curve of known GSH concentrations.

    • Plot the percentage of GSH remaining versus time for each compound. The rate of decay reflects the reactivity of the alkylating agent.

Protocol 2: Cysteine Protease Inhibition Assay

Objective: To assess the ability of the alkylating agent to inhibit a functionally active protein target.

Causality: Cysteine proteases, like papain, have a highly reactive cysteine residue in their active site that is essential for their catalytic function. Inhibition of this enzyme's activity is a direct functional readout of the successful alkylation of this critical residue, providing a biologically relevant measure of efficacy.

Materials:

  • Test Compounds

  • Papain (from papaya latex)

  • N-α-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM L-cysteine (to activate the enzyme) and 2 mM EDTA.

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading at 253 nm.

Procedure:

  • Prepare Solutions:

    • Prepare a 1 mg/mL stock of papain in assay buffer.

    • Prepare a 10 mM stock of BAEE in water.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme Inhibition:

    • In a 96-well plate, add 10 µL of papain stock to 180 µL of assay buffer.

    • Add 5 µL of the test compound dilution (or DMSO for control) and incubate for 30 minutes at 37°C. This allows the alkylating agent to react with the enzyme.

  • Kinetic Reading:

    • Initiate the enzymatic reaction by adding 5 µL of 10 mM BAEE substrate.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 253 nm every 30 seconds for 10 minutes. The rate of increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value for each compound using a non-linear regression fit.

Conclusion and Future Directions

The structural features of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide present a compelling case for its investigation as a novel, dual-acting covalent inhibitor. Its activated bromomethyl group and integrated Michael acceptor suggest a high degree of reactivity that may surpass traditional agents. However, this predicted potency must be balanced against an empirical understanding of its selectivity.

Compared to the promiscuous reactivity of Iodoacetamide and the more thiol-specific nature of N-Ethylmaleimide, our lead compound occupies an intriguing middle ground. Its larger, more complex structure provides more opportunities for specific non-covalent interactions within a target's binding pocket, which could be exploited to develop a highly selective Targeted Covalent Inhibitor (TCI).

The provided experimental protocols offer a clear and robust pathway for validating these hypotheses. By quantifying its intrinsic reactivity, assessing its ability to inhibit a model protein, and ultimately evaluating its effect in a cellular context, researchers can build a comprehensive profile of this promising new molecule. Future work should focus on proteomic studies to identify its cellular targets and structural biology to understand its binding mode.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Petrillo, C., & Taddei, M. (2019). Covalent Inhibitors: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 62(12), 5638-5643. [Link]

  • Polgár, L. (1979). Deuterium isotope effects on papain acylation. Evidence for a new mechanism. European Journal of Biochemistry, 98(2), 369-374. [Link]

  • Rizwan, M. (2022). Reviewing the Pharmacology of Alkylating Agents. Simmons University. [Link]

  • Zhao, Z., & Liu, Q. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 8036. [Link]

  • Georganics. (2023). N-Ethylmaleimide – description and application. Georganics. [Link]

  • Interchim. (n.d.). Iodoacetamide. Interchim. [Link]

  • Liv Hospital. (2026). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Liv Hospital. [Link]

  • Drugs.com. (n.d.). List of Alkylating agents. Drugs.com. [Link]

  • Workman, P., & Kelland, L. R. (2016). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. Clinical Cancer Research, 22(19), 4768-4771. [Link]

  • Price, C. C. (1989). Alkylating agents and DNA polymerases. Anticancer Research, 9(4), 813-826. [Link]

  • Wikipedia. (n.d.). N-Ethylmaleimide. Wikipedia. [Link]

  • Abeloff, M. D., Armitage, J. O., Niederhuber, J. E., Kastan, M. B., & McKenna, W. G. (Eds.). (2008). Abeloff's Clinical Oncology (4th ed.). Churchill Livingstone. [Link]

  • WebMD. (2024). Alkylating Agents for Breast Cancer. WebMD. [Link]

  • MEROPS. (2023). Small-molecule inhibitor: iodoacetamide. MEROPS - the Peptidase Database. [Link]

  • Holland, J. F., & Frei, E. (Eds.). (2003). Cancer Medicine (6th ed.). BC Decker. [Link]

  • PubChem. (n.d.). N-Ethylmaleimide. PubChem. [Link]

  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120. [Link]

  • Havlíček, V., & Schriemer, D. C. (2001). Overalkylation of a Protein Digest with Iodoacetamide. Analytical Chemistry, 73(15), 3783-3789. [Link]

  • Wikipedia. (n.d.). Iodoacetamide. Wikipedia. [Link]

  • Dipple, A., Lawley, P. D., & Brookes, P. (1968). Theory of tumour initiation by chemical carcinogens: dependence of activity on structure of ultimate carcinogen. European Journal of Cancer, 4(5), 493-506. [Link]

  • Brookes, P., & Lawley, P. D. (1964). Reaction of some mutagenic and carcinogenic compounds with nucleic acids. Journal of Cellular and Comparative Physiology, 64(S1), 111-128. [Link]

  • Connors, T. A. (1975). Mechanism of action of 2-chloroethylamine derivatives, sulfur mustards, epoxides, and aziridines. Antineoplastic and Immunosuppressive Agents, 18-56. [Link]

  • Roe, F. J. C., & Glendenning, O. M. (1956). The carcinogenicity of B-propiolactone for mouse-skin. British Journal of Cancer, 10(2), 357-362. [Link]

Sources

Validation

alternatives to 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide for cysteine targeting

An in-depth technical analysis for researchers, chemoproteomics scientists, and drug development professionals evaluating covalent warhead chemistries. Executive Summary: The Limitations of Hyper-Reactive Alkylating Agen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, chemoproteomics scientists, and drug development professionals evaluating covalent warhead chemistries.

Executive Summary: The Limitations of Hyper-Reactive Alkylating Agents

In the development of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the selection of the electrophilic "warhead" dictates both the efficacy and safety profile of the molecule. The compound 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide represents a classic, highly reactive alkylating agent. It features a benzyl bromide core, electronically activated by a meta-nitro group, and an allyl amide handle.

While this bromomethyl warhead is exceptionally efficient at rapidly alkylating nucleophiles via an SN2 mechanism, its hyper-reactivity is a significant liability in complex biological systems. The strong electron-withdrawing nature of the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond, making it a "hard" electrophile. Consequently, it suffers from rapid glutathione (GSH) depletion, promiscuous off-target reactivity with non-cysteine nucleophiles (e.g., lysine, histidine), and a pronounced structural bias toward highly solvent-exposed cysteines, often failing to profile functionally critical buried allosteric sites[1].

To achieve the precise target engagement required for modern therapeutics and activity-based protein profiling (ABPP), researchers must transition to more tunable, selective alternatives[2].

Mechanistic Profiling of Modern Alternatives

The ideal cysteine-targeting warhead balances intrinsic reactivity with non-covalent target affinity, ensuring that covalent bond formation only occurs when the molecule is perfectly oriented within the target's binding pocket.

A. Acrylamides (Michael Acceptors)

Acrylamides are the gold standard in FDA-approved covalent drugs (e.g., Osimertinib, Sotorasib). They react via a 1,4-conjugate addition (Michael addition) with the thiolate form of cysteine.

  • Causality for Selection: Acrylamides possess a high activation energy barrier for the uncatalyzed reaction. They require precise spatial alignment and local microenvironment activation (e.g., hydrogen bonding to the carbonyl oxygen) to react, resulting in exceptional proteome-wide selectivity and minimal off-target toxicity[3].

B. Chloroacetamides (Attenuated SN2)

Chloroacetamides operate via an SN2 mechanism similar to bromomethyls, but the carbon-chlorine bond is significantly stronger and less polarized than the carbon-bromine bond.

  • Causality for Selection: This attenuation provides a critical middle ground. Proteomic studies demonstrate that chloroacetamides are generally more reactive than acrylamides (exhibiting shorter GSH half-lives) but maintain excellent cysteine selectivity (>90%) without the extreme promiscuity of bromomethyl probes[3].

C. Cyanoacrylamides (Reversible Covalent)

Cyanoacrylamides introduce an electron-withdrawing nitrile group at the alpha position of the acrylamide.

  • Causality for Selection: This modification increases the electrophilicity for the initial forward attack but critically stabilizes the resulting alpha-carbanion. This lowers the transition state energy for the reverse (elimination) reaction, allowing the warhead to engage cysteines in a dynamic equilibrium. This reversible covalency eliminates the risk of permanent off-target protein accumulation[4].

WarheadMechanisms Cys Cysteine Thiolate (Nucleophile) BM Bromomethyl Benzamide (Hyper-reactive SN2) Cys->BM Rapid/Promiscuous Attack CA Chloroacetamide (Attenuated SN2) Cys->CA Controlled Attack AC Acrylamide (Michael Addition) Cys->AC Tunable Attack C_AC Cyanoacrylamide (Reversible Michael) Cys->C_AC Equilibrium Attack Irr_Adduct Irreversible Covalent Adduct (Permanent Target Engagement) BM->Irr_Adduct High Off-Target Risk CA->Irr_Adduct Moderate Risk AC->Irr_Adduct Low Risk Rev_Adduct Reversible Covalent Adduct (Equilibrium Binding) C_AC->Rev_Adduct Reversible

Reaction pathways and target engagement profiles of distinct cysteine-directed warheads.

Quantitative Data Comparison

The following table synthesizes the kinetic and proteomic performance of these warhead classes to aid in rational drug design.

Warhead ClassRepresentative ChemistryPrimary MechanismRelative GSH Half-LifeProteome SelectivityReversibility
Benzyl Bromide 4-(Bromomethyl)-3-nitrobenzamideSN2 AlkylationVery Short (< 1 hr)Low (Promiscuous)Irreversible
Chloroacetamide 2-Chloro-N-phenylacetamideAttenuated SN2Short to ModerateHigh (>90% Cys)Irreversible
Acrylamide N-phenylacrylamideMichael AdditionModerate to LongVery HighIrreversible
Cyanoacrylamide 2-Cyano-N-phenylacrylamideReversible MichaelHighly TunableHighReversible

Experimental Validation: isoTOP-ABPP Protocol

To empirically validate the superiority of an alternative warhead over 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide, researchers must employ a self-validating system. The isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) workflow utilizes competitive labeling and heavy/light isotopic ratios to internally normalize protein abundance, directly quantifying the specific target engagement of the warhead[3].

Step-by-Step Methodology:

  • Proteome Preparation: Extract the native proteome from the target cell line (e.g., HEK293T) using cold DPBS and probe sonication to maintain native protein folding. Standardize the protein concentration to 2 mg/mL.

  • Competitive Warhead Incubation: Divide the lysate into two cohorts. Treat the "Light" cohort with a vehicle (DMSO) and the "Heavy" cohort with the test warhead (10 μM) for 1 hour at 37°C.

    • Causality: This pre-incubation allows the test warhead to covalently occupy its preferred cysteines, sterically blocking subsequent universal probe labeling.

  • Universal Probe Labeling: Treat both cohorts with a broad-spectrum alkyne-tagged probe (e.g., Iodoacetamide-alkyne, IA-alkyne) at 100 μM for 1 hour.

    • Causality: IA-alkyne acts as a highly reactive scavenger, labeling all remaining unreacted, nucleophilic cysteines across the proteome[2].

  • Click Chemistry (isoDTB Tagging): Conjugate isotopically labeled biotin-azide tags (Light to DMSO-treated; Heavy to warhead-treated) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment & Digestion: Combine the Heavy and Light samples in a 1:1 ratio. Precipitate the proteins, resuspend, and enrich the labeled proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion to wash away non-probe-modified peptides.

  • LC-MS/MS Quantification: Elute the probe-modified peptides and analyze them via high-resolution LC-MS/MS. Calculate the Light/Heavy (R) ratio for each identified peptide. An R > 2 indicates that the test warhead successfully engaged and blocked >50% of that specific cysteine residue[3].

ABPPWorkflow L 1. Proteome Lysate Prep I 2. Competitive Incubation L->I C 3. Click Chemistry (isoDTB Tags) I->C E 4. Streptavidin Enrichment C->E D 5. Trypsin Digestion E->D M 6. LC-MS/MS Quantification D->M

Step-by-step isoTOP-ABPP workflow for evaluating proteome-wide warhead selectivity.

Sources

Comparative

Validation of Target Engagement for 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide Based Inhibitors

Executive Summary: The Mechanistic Rationale of BNPB Probes In the landscape of targeted covalent inhibitors (TCIs), validating intracellular target engagement (TE) is the critical bottleneck between hit discovery and le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Mechanistic Rationale of BNPB Probes

In the landscape of targeted covalent inhibitors (TCIs), validating intracellular target engagement (TE) is the critical bottleneck between hit discovery and lead optimization. Inhibitors based on the 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (BNPB) scaffold represent a highly specialized class of bifunctional chemical probes.

The BNPB scaffold is engineered with three distinct functional modules:

  • The Electrophilic Warhead (Bromomethyl): Acts as a highly reactive alkylating agent directed primarily at nucleophilic cysteine thiolates (Cys-S⁻) within protein binding pockets[1].

  • The Electronic Modulator (3-Nitro): The strongly electron-withdrawing nitro group lowers the pKa of the benzylic protons, enhancing the electrophilicity of the bromomethyl group and tuning its reactivity profile[2].

  • The Bioorthogonal Handle (N-Allyl): The prop-2-en-1-yl (allyl) moiety serves as a minimal steric tag. While less reactive than strained alkenes like trans-cyclooctene (TCO), the allyl group undergoes inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines, enabling downstream visualization or enrichment without perturbing the parent drug's pharmacophore[3].

Validating TE for BNPB-based inhibitors requires a self-validating experimental system that can distinguish between specific active-site labeling and non-specific proteomic alkylation.

Probe_Mechanism Probe BNPB Inhibitor (Intact Probe) Warhead Bromomethyl Group (Cysteine Alkylation) Probe->Warhead Nitro 3-Nitro Group (Electrophilic Activation) Probe->Nitro Handle N-Allyl Group (Bioorthogonal Handle) Probe->Handle Target Target Protein (Covalent Adduct) Warhead->Target Nucleophilic Attack (Cys-SH) Nitro->Warhead Enhances Reactivity Readout Fluorescence / MS Readout Handle->Readout Derivatization (Click Chemistry) Target->Readout Target Isolation

Logical mechanism of BNPB-based covalent probes for target engagement.

Comparative Analysis: BNPB vs. Alternative Covalent Warheads

To objectively evaluate the performance of BNPB-based inhibitors, they must be benchmarked against industry-standard covalent warheads. The hyper-reactivity of the bromomethyl group makes it an excellent tool for activity-based protein profiling (ABPP)[4], but it requires rigorous TE validation to map off-target liabilities[5].

Table 1: Warhead Reactivity and TE Handle Compatibility
Warhead TypeTarget ResidueIntrinsic ReactivityReversibilitySteric Burden of TE HandleOptimal TE Workflow
BNPB (Bromomethyl-nitro) Cysteine (primary), LysineVery HighIrreversibleLow (Allyl group) IEDDA Click / isoTOP-ABPP
Acrylamide CysteineLow to ModerateIrreversibleHigh (requires alkyne addition)CuAAC Click / ABPP
Chloroacetamide CysteineHighIrreversibleHigh (requires alkyne addition)CuAAC Click / ABPP
Fluorosulfate Tyrosine, Lysine, SerineModerateIrreversibleHigh (requires alkyne addition)SuFEx / Proteomics
Reversible Non-Covalent VariousN/AReversibleVery High (Biotinylation)CETSA / NanoBRET

Key Insight: Unlike acrylamides, which require the synthetic addition of an alkyne handle (often disrupting the structure-activity relationship), the BNPB scaffold inherently possesses the N-allyl bioorthogonal handle. This allows the inhibitor to act as its own TE probe, eliminating the need to synthesize separate "probe" and "drug" analogs.

Experimental Workflows for Target Engagement

To establish a self-validating system, we utilize a two-tiered approach: In-Gel Fluorescence for rapid validation of target occupancy, and Competitive ABPP for proteome-wide selectivity profiling.

TE_Workflow Cell Live Cell Incubation Lysis Cell Lysis & Protein Extraction Cell->Lysis BNPB Binding Click Bioorthogonal Derivatization Lysis->Click Proteome Harvest SDS SDS-PAGE Separation Click->SDS Tetrazine Tagging MS LC-MS/MS Proteomics Click->MS Biotin Enrichment Fluor In-Gel Fluorescence SDS->Fluor Visualization

Step-by-step workflow for cellular target engagement and proteomic profiling.

Protocol: Live-Cell Target Engagement via IEDDA Click Chemistry

This protocol leverages the N-allyl handle of the BNPB inhibitor to perform a tetrazine-mediated IEDDA reaction, attaching a fluorophore to the covalently bound protein[3].

Causality & Experimental Choices:

  • In situ incubation: Dosing live cells ensures the inhibitor navigates cellular permeability and localizes to the target in its native conformation.

  • Denaturing Lysis: Using 1% SDS prevents post-lysis non-specific alkylation by the highly reactive bromomethyl group.

  • Copper-Free Click: IEDDA avoids Cu(I) toxicity and protein precipitation issues common in CuAAC (azide-alkyne) click chemistry.

Step-by-Step Methodology:

  • Live-Cell Dosing: Seed target cells (e.g., HEK293T) at 80% confluency. Treat with the BNPB-based inhibitor (0.1 μM – 10 μM dose-response) or DMSO vehicle for 2 hours at 37°C.

  • Harvest & Lysis: Wash cells 3x with ice-cold PBS to remove unbound inhibitor. Lyse cells in Denaturing Lysis Buffer (50 mM Tris-HCl pH 7.4, 1% SDS, 150 mM NaCl, supplemented with protease inhibitors). Boil at 95°C for 5 minutes.

  • Protein Normalization: Clarify lysate by centrifugation (14,000 x g, 10 min). Normalize protein concentration to 2 mg/mL using a BCA assay.

  • IEDDA Click Derivatization: To 50 μL of lysate, add Tetrazine-Cy5 (final concentration 50 μM). Incubate in the dark at 37°C for 2 hours. Note: The allyl-tetrazine reaction is slower than TCO-tetrazine; elevated temperature and extended time are required.

  • Reaction Quenching & Separation: Quench the reaction by adding 4x Laemmli buffer containing 10% β-mercaptoethanol. Boil for 5 minutes. Resolve proteins on a 4–12% Bis-Tris SDS-PAGE gel.

  • Visualization: Image the gel using a fluorescence scanner (Cy5 channel: Ex 640 nm / Em 680 nm) prior to Coomassie staining (which serves as the loading control).

Table 2: Representative Quantitative TE Data (IC50 vs. Reversible Competitor)

To prove that the BNPB probe binds the specific active site, a competitive TE assay is performed by pre-incubating cells with a known reversible inhibitor before dosing with the BNPB probe.

Treatment ConditionCy5 Fluorescence Intensity (A.U.)Target Occupancy (%)Interpretation
DMSO Control1500%Background signal
BNPB Probe (1 μM)14,500100%Max specific labeling
Reversible Inhibitor (10 μM) + BNPB (1 μM)1,200~8%Successful active-site competition
Scrambled Probe (1 μM)450<3%Probe specificity confirmed

Advanced Validation: Competitive isoTOP-ABPP

While in-gel fluorescence confirms binding to the primary target, the high reactivity of the bromomethyl-nitrobenzamide warhead necessitates proteome-wide off-target profiling.

Isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) is the gold standard for this[5]. By utilizing a Tetrazine-Biotin handle containing an isotopically heavy/light cleavable linker, researchers can enrich BNPB-bound peptides.

  • The Logic: If the BNPB inhibitor is dosed competitively against a broad-spectrum cysteine reactive probe (like Iodoacetamide-alkyne), mass spectrometry will reveal a depletion of the specific cysteine signal on the target protein, quantifying the exact residue of engagement[2].

References

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Annual Review of Biochemistry
  • Peptide-Based Targeted Covalent Inhibitors ACS Applied M
  • Tetrazine-Mediated Bioorthogonally Activated Therapeutic (TBAT) Platforms Journal of the American Chemical Society
  • Reactive-cysteine profiling for drug discovery N
  • A perspective on cysteine-reactive activity-based probes RSC Publishing

Sources

Validation

4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide vs iodoacetamide for protein modification

Advanced Cysteine Alkylation: A Comparative Guide to Iodoacetamide vs. Multifunctional Photocleavable Probes As a Senior Application Scientist in proteomics and chemoproteomics, I frequently encounter the limitations of...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Cysteine Alkylation: A Comparative Guide to Iodoacetamide vs. Multifunctional Photocleavable Probes

As a Senior Application Scientist in proteomics and chemoproteomics, I frequently encounter the limitations of traditional protein modification strategies. The selective alkylation of cysteine residues is a foundational step in bottom-up proteomics, structural biology, and targeted drug discovery. For decades, the field has relied on simple blocking agents. However, the rise of complex chemoproteomic profiling demands reagents that do more than just cap a thiol.

This guide provides an objective, data-driven comparison between the industry-standard Iodoacetamide (IAA) and an advanced multifunctional probe, 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (hereafter referred to as PC-Allyl-BMB ). We will dissect their mechanistic differences, evaluate their performance metrics, and provide self-validating protocols to ensure experimental integrity.

Mechanistic Framework & Chemical Causality

To understand when to deploy each reagent, we must first examine the causality behind their chemical designs.

Iodoacetamide (IAA): The Standard Blocker IAA is a highly reactive, irreversible alkylating agent. It undergoes an SN2 (bimolecular nucleophilic substitution) reaction with the thiolate anion of cysteine, yielding a stable carbamidomethyl-cysteine derivative[1]. Because iodine is an exceptional leaving group, IAA reacts rapidly. However, this high reactivity is a double-edged sword: if the pH exceeds 8.0 or if the reagent is used in high molar excess, IAA loses its specificity and begins alkylating primary amines (lysine side chains, N-termini) and imidazoles (histidine)[2]. This phenomenon, known as overalkylation, introduces artifactual mass shifts (+57.02 Da per addition) that severely complicate mass spectrometry (MS) search algorithms[3].

PC-Allyl-BMB: The Chemoproteomic Swiss Army Knife PC-Allyl-BMB is engineered for complex sample enrichment rather than simple blocking. It consists of three functional modules:

  • Benzylic Bromide Warhead: The bromomethyl group acts as the electrophile. While bromine is a slightly poorer leaving group than iodine, the benzylic position stabilizes the transition state, providing excellent reactivity toward thiols while minimizing the background hydrolysis and extreme light-sensitivity associated with iodobenzyl derivatives[4].

  • Photocleavable (PC) Core: The 3-nitrobenzamide moiety forms an ortho-nitrobenzyl scaffold. Upon exposure to 365 nm UV light, it undergoes an intramolecular redox rearrangement, cleaving the benzylic thioether bond[5].

  • Allyl Handle: The N-(prop-2-en-1-yl) group provides a terminal alkene for downstream bioconjugation, such as inverse electron-demand Diels-Alder (IEDDA) tetrazine ligation or thiol-ene click chemistry.

Reaction Cys Protein-Cys-SH Thiolate Protein-Cys-S⁻ (Active Nucleophile) Cys->Thiolate pH > 7.5 IAA Iodoacetamide Thiolate->IAA SN2 Attack BMB PC-Allyl-BMB Thiolate->BMB SN2 Attack IAA_Prod Carbamidomethyl-Cys (Dead-end block) IAA->IAA_Prod - I⁻ BMB_Prod Allyl-Tagged Thioether (Ready for Click/UV) BMB->BMB_Prod - Br⁻

Figure 1: Nucleophilic substitution (SN2) pathways for cysteine alkylation using IAA versus PC-Allyl-BMB.

Comparative Performance Data

When selecting a modification reagent, the choice dictates the entire downstream analytical workflow. Table 1 summarizes the quantitative and qualitative performance metrics of both reagents based on established proteomic standards.

Table 1: Performance and Application Comparison

ParameterIodoacetamide (IAA)PC-Allyl-BMB
Primary Target Cysteine (Thiolate)Cysteine (Thiolate)
Reactive Group Primary Alkyl IodideBenzylic Bromide
Mass Shift (Da) +57.02+219.08 (Intact Tag)
Off-Target Reactivity High (Lys, His, N-term at >10mM)Low (Sterically hindered)
Methionine Oxidation Low (2-5%)[6]Low
Enrichment Handle NoneAllyl group (Alkene)
Cleavability IrreversiblePhotocleavable (UV 365 nm)
Primary Application Global peptide mapping, blockingTargeted chemoproteomics, ABPP

Experimental Workflows & Self-Validating Protocols

The workflows for these two reagents diverge significantly after the initial alkylation step. IAA prepares the sample directly for digestion and MS, whereas PC-Allyl-BMB requires enrichment and cleavage steps to isolate the targeted sub-proteome.

Workflow cluster_IAA Standard Proteomics (IAA) cluster_Probe Chemoproteomics (PC-Allyl-BMB) Protein Reduced Protein (Free Cysteines) IAA Iodoacetamide (pH 8.0, Dark) Protein->IAA Probe PC-Allyl-BMB Probe (pH 7.5, Dark) Protein->Probe Carbamidomethyl Carbamidomethylation (+57.02 Da) IAA->Carbamidomethyl MS1 Direct LC-MS/MS Carbamidomethyl->MS1 Tagged Allyl-Tagged Thioether Probe->Tagged Enrich Tetrazine Click & Enrichment Tagged->Enrich Cleave Photocleavage (365 nm) Enrich->Cleave MS2 Targeted LC-MS/MS Cleave->MS2

Figure 2: Divergent analytical workflows for standard IAA blocking versus PC-Allyl-BMB chemoproteomic enrichment.

Protocol A: Standard Reduction & Alkylation with Iodoacetamide

Objective: Complete blocking of disulfides for global peptide mapping without overalkylation.

  • Reduction: Dissolve protein (1 mg/mL) in 50 mM Tris-HCl (pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

  • Alkylation: Prepare a fresh 0.4 M stock of IAA in deionized water immediately before use[2]. Add IAA to the protein solution to a final concentration of 15 mM (maintaining a ~3-fold molar excess over DTT).

  • Incubation: Incubate the mixture at room temperature for exactly 30 minutes in the dark .

    • Expert Insight (Causality): IAA is highly light-sensitive. Exposure to light generates iodine radicals that cause off-target tyrosine halogenation. Furthermore, exceeding 30-45 minutes drastically increases the thermodynamic drive for lysine overalkylation[3].

  • Quenching (Self-Validation): Quench the unreacted IAA by adding additional DTT to a final concentration of 20 mM. Validate the absence of overalkylation by running a pilot LC-MS/MS run on a BSA standard, specifically filtering for +114 Da shifts (double alkylation on N-termini).

Protocol B: Chemoproteomic Enrichment with PC-Allyl-BMB

Objective: Tagging, enrichment, and traceless release of cysteine-containing peptides from complex lysates.

  • Labeling: To a reduced proteome lysate (1 mg/mL in 50 mM HEPES, pH 7.5), add PC-Allyl-BMB (dissolved in DMSO) to a final concentration of 50 µM. Incubate for 2 hours at room temperature in the dark.

    • Expert Insight (Causality): We use HEPES at pH 7.5 instead of Tris at pH 8.0. Tris contains a primary amine that can compete with the probe, and lowering the pH to 7.5 restricts reactivity strictly to the highly nucleophilic cysteine thiolates, preventing off-target reactions with the benzylic bromide[4].

  • Precipitation: Remove unreacted probe via chloroform/methanol protein precipitation. Resuspend the protein pellet in 1% SDS, 50 mM HEPES.

  • Click Enrichment: Add Tetrazine-functionalized agarose beads to the resuspended lysate. Incubate overnight at 4°C to allow the inverse electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and the allyl alkene.

  • Washing: Wash beads stringently (3x with 1% SDS, 3x with 8M Urea, 3x with PBS) to remove all non-covalently bound background proteins.

  • Photocleavage: Resuspend beads in 100 µL PBS. Irradiate the slurry with a 365 nm UV LED lamp (10 mW/cm²) for 30 minutes on ice.

    • Expert Insight (Causality): The 365 nm wavelength is energetic enough to trigger the ortho-nitrobenzyl rearrangement but avoids the 280 nm range that would cause UV-induced crosslinking of aromatic amino acids (Trp, Tyr)[5].

  • Elution: Collect the supernatant containing the highly enriched, released peptides for downstream LC-MS/MS analysis.

Conclusion

For routine, high-abundance protein identification and global peptide mapping, Iodoacetamide remains the undisputed, cost-effective standard. However, its propensity for overalkylation and lack of an enrichment handle make it unsuitable for deep profiling of low-abundance targets.

When the goal is to isolate specific cysteine-reactive sub-proteomes, 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide offers a vastly superior architectural design. By combining the tuned electrophilicity of a benzylic bromide, the biorthogonal flexibility of an allyl group, and the traceless elution capability of a photocleavable core, it transforms a simple alkylation step into a high-fidelity enrichment system.

References

  • Iodoacetamide - Wikipedia. wikipedia.org.
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
  • FOCUS™ Protein Reduction-Alkyl
  • Overalkylation of a Protein Digest with Iodoacetamide. acs.org.
  • Application Notes and Protocols: Site-Specific Protein Modification Using 6-(Bromomethyl)naphthalen-2-amine. benchchem.com.
  • US5892038A - Hydroxy-amino acid amides. google.

Sources

Comparative

Comparative Cross-Reactivity Profiling of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in Covalent Ligand Discovery

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemoproteomics & Covalent Drug Discovery Executive Summary The resurgence of targeted covalent inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemoproteomics & Covalent Drug Discovery

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has necessitated a rigorous understanding of electrophile reactivity. 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide is a dual-functional chemical probe featuring a highly reactive benzylic bromide warhead and an allyl amide handle. While its extreme electrophilicity makes it an excellent broad-spectrum warhead for initial Activity-Based Protein Profiling (ABPP)[1], it presents significant cross-reactivity liabilities in late-stage drug development.

This guide objectively compares the intrinsic reactivity and proteome-wide cross-reactivity of this nitro-activated bromomethyl probe against industry-standard electrophiles (acrylamides and chloroacetamides). By detailing the causality behind its promiscuity and providing self-validating experimental protocols, this document serves as a definitive framework for evaluating highly reactive covalent fragments.

Mechanistic Rationale & Electrophile Comparison

To understand the cross-reactivity of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide, we must analyze its structural causality. The benzylic carbon is primed for rapid SN​2 nucleophilic attack by biological thiols (e.g., cysteine, glutathione).

The Causality of Hyper-Reactivity: The presence of the ortho-nitro group exerts powerful electron-withdrawing effects (both inductive −I and resonance −M ). This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the benzylic carbon, accelerating the SN​2 displacement of the bromide ion. Consequently, this molecule operates near the diffusion limit, indiscriminately alkylating accessible nucleophiles[2]. In contrast, clinically approved acrylamides rely on a tunable, reversible pre-equilibrium followed by a softer Michael addition, granting them high kinetic selectivity[3].

Mechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [S···CH2···Br]⁻ Cys->TS Nucleophilic Attack (SN2) Probe 4-(Bromomethyl)-3-nitro- N-(prop-2-en-1-yl)benzamide Probe->TS Adduct Covalent Adduct (Protein-S-CH2-Aryl) TS->Adduct C-S Bond Formation Br Bromide Ion (Br⁻) TS->Br Leaving Group Displacement

Reaction mechanism of SN2 alkylation by the nitro-activated bromomethyl warhead.

Table 1: Structural & Mechanistic Comparison of Covalent Warheads
Warhead ClassRepresentative ExamplePrimary MechanismIntrinsic ReactivityCross-Reactivity Risk
Nitro-Bromomethyl 4-(Bromomethyl)-3-nitro...Hard SN​2 AlkylationExtremely High Severe (Pan-reactive)
Chloroacetamide 2-Chloro-N-phenylacetamideStandard SN​2 AlkylationModerate to HighHigh (Often toxic in vivo)
Acrylamide Phenyl acrylamideSoft Michael AdditionLow to ModerateLow (Clinically validated)

Experimental Methodologies: Self-Validating Protocols

To objectively quantify cross-reactivity, we employ a two-tiered self-validating system:

  • Intrinsic Reactivity: Measured via Glutathione (GSH) half-life ( t1/2​ ) to assess baseline electrophilicity[4].

  • Proteome-Wide Selectivity: Measured via competitive isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) to identify specific off-target protein engagements in a native environment[3].

Protocol 1: Intrinsic Reactivity (GSH Half-Life Assay)

Causality & Validation: Cellular GSH concentrations range from 1–10 mM. If an electrophile reacts too rapidly with GSH, it will be scavenged before reaching its target, leading to poor in vivo efficacy and potential hepatotoxicity due to oxidative stress. We use pseudo-first-order kinetics (5 mM GSH vs. 10 µM probe) to ensure the depletion rate is solely dependent on the probe's intrinsic reactivity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide in LC-MS grade DMSO.

  • Reaction Initiation: Dilute the probe to 10 µM in PBS (pH 7.4) containing 5 mM reduced Glutathione (GSH) and 100 µM internal standard (e.g., labetalol) at 37°C.

  • Time-Course Sampling: At specific intervals (0, 1, 5, 15, 30, 60, 120 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

  • LC-MS/MS Analysis: Quantify the remaining parent probe using Multiple Reaction Monitoring (MRM). Plot the natural log of the remaining percentage versus time to calculate the half-life ( t1/2​=ln(2)/kobs​ ).

Protocol 2: Proteome-Wide Cross-Reactivity via Competitive isoTOP-ABPP

Causality & Validation: While GSH assays measure raw reactivity, they do not account for protein microenvironments (e.g., lowered pKa of active-site cysteines). Competitive ABPP directly measures how effectively our probe outcompetes a broad-spectrum alkyne-tagged probe (like Iodoacetamide-alkyne, IA-alkyne) for every reactive cysteine in the proteome.

ABPP_Workflow Step1 1. Native Proteome Extract (MDA-MB-231 Lysate) Step2 2. Incubation with Test Probe (4-(Bromomethyl)... benzamide) Step1->Step2 Step3 3. Competition with Broad-Spectrum IA-Alkyne Probe Step2->Step3 Step4 4. CuAAC Click Chemistry (Isotopically Coded Biotin-Azide) Step3->Step4 Step5 5. Streptavidin Enrichment & On-Bead Trypsin Digest Step4->Step5 Step6 6. Quantitative LC-MS/MS (Identify Depleted Peptides) Step5->Step6

Competitive isoTOP-ABPP workflow for proteome-wide cross-reactivity profiling.

Step-by-Step Methodology:

  • Proteome Labeling: Incubate 2 mg/mL of native cell lysate (e.g., MDA-MB-231) with 10 µM of 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide (or DMSO control) for 1 hour at 37°C.

  • Competition: Add 100 µM IA-alkyne for 1 hour to label all remaining unreacted cysteines.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) using heavy (probe-treated) and light (DMSO-treated) isotopically cleavable biotin-azide tags.

  • Enrichment & Digestion: Pool the heavy and light samples, precipitate proteins, and enrich on streptavidin beads. Perform on-bead tryptic digestion.

  • MS Analysis: Elute the labeled peptides and analyze via LC-MS/MS. A Light/Heavy (L/H) ratio > 4 indicates that the bromomethyl probe successfully (and likely indiscriminately) cross-reacted with that specific off-target cysteine.

Comparative Performance Data

The following table synthesizes the expected experimental outcomes based on the fundamental chemical reactivity principles outlined in recent covalent inhibitor roadmaps[2][3][4].

Table 2: Quantitative Cross-Reactivity Profiling Results
Compound / WarheadGSH Half-Life ( t1/2​ )Highly Engaged Off-Targets (L/H > 4)Selectivity Profile
4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide < 3 minutes > 450 Cysteines Poor (Pan-reactive)
2-Chloro-N-phenylacetamide ~ 45 minutes~ 120 CysteinesModerate
Phenyl Acrylamide (Control) > 1,400 minutes< 15 CysteinesExcellent

Data Interpretation: The extreme electron deficiency of the nitro-bromomethyl system results in near-instantaneous GSH depletion ( t1/2​ < 3 mins). In the ABPP assay, it outcompetes IA-alkyne for hundreds of cysteines, demonstrating severe cross-reactivity.

Conclusion & Application Guide

When to use 4-(Bromomethyl)-3-nitro-N-(prop-2-en-1-yl)benzamide: Due to its profound cross-reactivity, this molecule is not suitable as a starting point for an oral Targeted Covalent Inhibitor (TCI). The rapid GSH depletion would lead to unacceptable toxicity and poor pharmacokinetics.

However, it is an exceptionally powerful tool for:

  • Proximity-Induced Labeling: When localized to a target via a highly specific binding domain, the hyper-reactive bromomethyl group can map the immediate microenvironment.

  • Broad-Spectrum Reactive Proteome Mapping: As a primary ABPP probe to catalog all accessible nucleophiles in a novel cell line or tissue lysate[1].

  • Bifunctional Cross-linking: Utilizing the allyl group for subsequent UV-mediated thiol-ene click reactions or ruthenium-catalyzed cross-metathesis after the bromomethyl group has anchored to a protein.

References

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Molecules (MDPI), 2025. URL:[Link][1]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors Nature Chemical Biology (via PMC), 2014. URL:[Link][3]

  • A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication RSC Advances (via OSTI), 2023. URL:[Link][4]

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